Ru-Metro
Description
Historical Context of Ruthenium Coordination Compounds in Chemical Sciences
The exploration of ruthenium coordination compounds in chemical sciences has a rich history, marked by significant milestones. Early foundational work on bioactive ruthenium polypyridyl complexes was pioneered by Dwyer et al. in 1952, establishing ruthenium as a prominent subject in the pursuit of therapeutic and diagnostic agents. nih.gov A key discovery in this period was Henry Taube's elucidation of the unexpected capacity of Ru(II) for backbonding, a fundamental aspect of its coordination chemistry. acs.orgresearchgate.net
Over the decades, the major thrust of research in ruthenium chemistry has increasingly focused on the synthesis of potential anticancer agents. nih.gov This interest intensified due to the limitations of traditional platinum-based anticancer drugs, such as cisplatin (B142131), which often exhibit poor selectivity, toxicity to normal cells, and increasing chemoresistance. nih.govnih.govresearchgate.net Ruthenium complexes, particularly half-sandwich Ru-arene complexes, have emerged as promising alternatives, demonstrating superior anticancer profiles, including enhanced selectivity towards cancer cells and reduced toxicity against healthy tissues. nih.govnih.govresearchgate.net Notable examples, such as the antimetastatic agent NAMI-A (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]), have further propelled research into ruthenium-based metallodrugs. frontiersin.org The intermediate Pearson hardness of ruthenium enables it to coordinate with a diverse range of donor atoms, including phosphorus, sulfur, nitrogen, and oxygen, facilitating the design of structurally versatile complexes. researchgate.net Currently, several ruthenium complexes are undergoing human clinical trials, underscoring their therapeutic potential. nih.govnih.govresearchgate.net
Rationale for Metronidazole (B1676534) Integration in Ruthenium Complex Design
The integration of metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) into ruthenium complex design is rooted in its established biological activity and its unique chemical properties, particularly its nitro group. Metronidazole is a well-known antibiotic and antiprotozoal agent. A pivotal observation that spurred the development of ruthenium-metronidazole complexes was made by Tocher et al. in 1992, who reported that the cytotoxicity of metronidazole was significantly enhanced when coordinated to a benzene-ruthenium dichloro complex. nih.gov
This enhancement is largely attributed to the bioreductive activation mechanism. Metronidazole, being a nitroimidazole, can undergo reduction under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors and anaerobic bacterial environments. This bioreduction leads to the formation of reactive intermediates that can cause cellular damage. By coordinating metronidazole to a ruthenium center, researchers aim to:
Enhance selectivity: Ruthenium complexes can accumulate preferentially in tumor tissues due to factors like the Enhanced Permeation and Retention (EPR) effect. Combining this with metronidazole's hypoxia-activated mechanism could lead to highly targeted drug delivery and activation within the hypoxic core of tumors, minimizing off-target effects.
Modulate redox properties: The ruthenium center, with its multiple accessible oxidation states (e.g., Ru(II) and Ru(III)), can influence the redox potential of the coordinated metronidazole, potentially facilitating its bioreduction and the generation of cytotoxic species. nih.govresearchgate.net
Synergistic effects: The ruthenium complex itself may possess intrinsic cytotoxic or antimetastatic properties, leading to a synergistic therapeutic effect when combined with the activated metronidazole.
This strategic integration leverages the inherent properties of both ruthenium and metronidazole to create novel compounds with potentially superior therapeutic efficacy, particularly in challenging environments like hypoxic tumors.
Overview of Contemporary Research Trajectories for Ruthenium-Metronidazole Complexes
Contemporary research on ruthenium-metronidazole complexes, often referred to as "Ru-Metro" complexes, is primarily focused on developing new metallodrugs with enhanced anticancer and antibacterial properties, particularly against drug-resistant strains and under hypoxic conditions. Key research trajectories include:
Targeted Anticancer Therapies: A significant focus is on designing complexes that can selectively target cancer cells, especially those in hypoxic tumor microenvironments. This involves exploring various ligand frameworks around the ruthenium center to optimize cellular uptake, intracellular localization, and activation mechanisms. Researchers are investigating how different ancillary ligands influence the stability, reactivity, and ultimately, the cytotoxic profile of the this compound complex. For instance, studies aim to understand the precise mechanism of metronidazole's bioreduction when coordinated to ruthenium and how this leads to DNA damage or other cellular insults.
Antibacterial and Antiprotozoal Agents: Given metronidazole's established role as an antimicrobial, research is also directed towards developing this compound complexes as novel agents against drug-resistant bacteria and protozoal infections. The aim is to overcome existing resistance mechanisms by leveraging the unique coordination chemistry of ruthenium to alter the drug's mode of action or improve its intracellular accumulation in pathogens.
Mechanistic Elucidation: A crucial aspect of current research involves detailed investigations into the molecular mechanisms of action. This includes spectroscopic studies (e.g., UV-Vis, NMR, mass spectrometry) to characterize the complexes and their interactions with biological targets like DNA and proteins. frontiersin.orgasianpubs.org Computational studies, such as Density Functional Theory (DFT), are also employed to predict and understand the electronic structure and reactivity of these complexes. asianpubs.org Understanding how the this compound complexes are activated in biological systems and what their ultimate cytotoxic species are is vital for rational drug design.
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are ongoing to correlate the structural features of this compound complexes with their biological activity. This involves synthesizing a library of complexes with variations in the ruthenium oxidation state, coordination geometry, and the nature of other ligands, to identify optimal designs for therapeutic efficacy.
Exploration of Photoactivated Therapies: Building on the broader interest in ruthenium complexes for photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), some research explores the potential of this compound complexes as photoactivatable agents. nih.govnih.govresearchgate.net This approach could offer an additional layer of spatial and temporal control over drug release and activation, further enhancing selectivity.
These research directions highlight the multidisciplinary nature of this compound complex studies, combining inorganic chemistry, medicinal chemistry, and molecular biology to address critical challenges in healthcare.
Structure
2D Structure
Properties
CAS No. |
142012-12-2 |
|---|---|
Molecular Formula |
C12H15Cl2N3O3Ru |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI Key |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Synonyms |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
Origin of Product |
United States |
Synthetic Methodologies for Ruthenium Metronidazole Complexes
Strategies for Ligand Functionalization and Derivatization
Ligand functionalization and derivatization are key strategies to fine-tune the properties of ruthenium-metronidazole complexes. This involves modifying the metronidazole (B1676534) molecule itself or altering the ancillary ligands coordinated to the ruthenium center.
Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) can be derivatized to create analogues that facilitate coordination with ruthenium centers. One notable approach involves Steglich esterification, where metronidazole is reacted with carboxylic acids to form ester derivatives. For instance, novel metronidazole derivatives, MTZH-1 (coupled with 1H-imidazole-5-carboxylic acid) and MTZH-2 (coupled with urocanic acid), have been synthesized acs.orgnih.gov. These derivatives utilize the imidazole (B134444) moieties as linking units to the Ru(II) centers acs.org.
The synthesis of MTZH-1 and MTZH-2 typically involves the reaction of metronidazole with the respective carboxylic acid in the presence of N,N′-dicycloexylcarbodiimide (EDC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst acs.orgnih.gov. These reactions yielded MTZH-1 and MTZH-2 in 18% and 26% yields, respectively, after purification on silica (B1680970) gel acs.orgnih.gov.
The coordination of these metronidazole derivatives to ruthenium(II) centers often occurs via the deprotonated amine nitrogen atom of the imidazolate forms, rather than through their neutral aza-nitrogen atoms acs.org. This coordination mode has been supported by density functional theory (DFT) calculations, which show higher atomic charges on the amine nitrogens of the imidazole rings acs.org.
Table 1: Synthesis of Metronidazole Analogues
| Analogue | Starting Materials | Coupling Reagent | Catalyst | Yield (%) |
| MTZH-1 | Metronidazole, 1H-imidazole-5-carboxylic acid | EDC | DMAP | 18 |
| MTZH-2 | Metronidazole, Urocanic acid | EDC | DMAP | 26 |
Polypyridyl ligands, such as 2,2′-bipyridine (bpy) and 2,9-dimethyl-1,10-phenanthroline (dmp), are commonly used as ancillary ligands in ruthenium complexes due to their robust coordination to ruthenium(II) centers acs.orgnih.govwikipedia.org. The synthesis of ruthenium(II) polypyridyl complexes, such as [Ru(tpy)(dmp)Cl]PF6 (where tpy = terpyridine), serves as a precursor for incorporating metronidazole derivatives acs.orgnih.gov. These precursors are prepared according to established literature methods acs.orgnih.gov.
The choice and modification of ancillary ligands can impact the "piano-stool" or "half-sandwich" geometry of organometallic ruthenium compounds, where an η6-arene ligand forms the "seat" and mono- or bidentate ligands form the "legs" rsc.orgnih.gov. For example, the incorporation of ligands like 1,3,5-triaza-7-phosphatricyclo-[3.3.1.1]decane (PTA) in Ru-arene complexes allows for modulation of their pharmacological properties nih.gov.
Synthesis of Metronidazole Analogues for Ruthenium Coordination
Diverse Synthetic Routes for Ruthenium-Metronidazole Complex Formation
Various synthetic routes are employed to form ruthenium-metronidazole complexes, depending on the desired oxidation state of ruthenium and the specific complex architecture.
Ruthenium hydride complexes can serve as precursors for the synthesis of ruthenium-metronidazole compounds. For instance, hexacoordinated ruthenium(II) complexes with organic amide ligands, such as [RuH(CO)(PPh3)2(L2)], have been synthesized by treating the precursor [RuH2(CO)(PPh3)3] with various amide proligands scielo.brscielo.br. While these specific examples highlight the use of hydride precursors for other amide ligands, the principle of utilizing ruthenium hydride complexes as starting materials to introduce ligands, including nitroimidazole derivatives like metronidazole, is applicable in ruthenium chemistry researchgate.net. The presence of a hydride attached to ruthenium is typically identified by a sharp signal in the ¹H NMR spectra, usually in the δ -11.21 to -12.87 range scielo.br.
Direct metalation of metronidazole derivatives with ruthenium(II) precursors is a common and effective route for synthesizing Ru-Metro complexes.
One prominent method involves the reaction of metronidazole or its derivatives with ruthenium(II) polypyridyl chloride precursors. For example, [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3) were synthesized by adding the metronidazole derivatives (MTZH-1 or MTZH-2) to a solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF6 in a degassed H2O-EtOH mixture acs.orgnih.gov. The reaction mixture is typically stirred at elevated temperatures (e.g., 70 °C or reflux) for several hours under an inert atmosphere and protected from light acs.orgnih.gov. Precipitation of the ruthenium complex is then achieved by adding a saturated KPF6 aqueous solution acs.orgnih.gov.
Another example involves the synthesis of a Ru(II) bidentate sulfoxide-metronidazole complex, RuCl2(BESE)(metro)2, where BESE is a bidentate sulfoxide (B87167) ligand acs.org. The direct coordination of metronidazole to a ruthenium(II) benzene (B151609) dichloride fragment has also been reported, leading to complexes with enhanced activity compared to metronidazole alone rsc.org.
The synthesis of [Ru(1)2(Cl)2(H2O)2] (Complex 3) was readily achieved from RuCl3 · 3H2O, implying a reduction of Ru(III) to Ru(II) during the complexation process, likely by the ligand or solvent, or by an added reducing agent nih.govresearchgate.net.
Table 2: Examples of Ruthenium(II)-Metronidazole Complex Synthesis
| Complex | Metronidazole Derivative | Ruthenium(II) Precursor | Reaction Conditions | Notes |
| Ru2 | MTZH-1 | [Ru(dmp)(tpy)Cl]PF6 | H2O-EtOH, reflux, 6h, N2, low light | Precipitated with KPF6 acs.orgnih.gov |
| Ru3 | MTZH-2 | [Ru(dmp)(tpy)Cl]PF6 | H2O-EtOH, 70°C, 7h, N2, low light | Precipitated with KPF6 acs.orgnih.gov |
| RuCl2(BESE)(metro)2 | Metronidazole (metro) | Ru(II) precursor (sulfoxide-based) | - | X-ray crystallography determined structure acs.org |
| [Ru(1)2(Cl)2(H2O)2] (Complex 3) | Metronidazole (1) | RuCl3 · 3H2O (reduced in situ) | - | Readily synthesized nih.govresearchgate.net |
Ruthenium(III) complexes with metronidazole ligands have also been synthesized. A common starting material for Ru(III) complexes is hydrated ruthenium trichloride (B1173362) (RuCl3·xH2O), which is a widely used precursor in ruthenium chemistry wikipedia.orgamericanelements.com.
Reactions of RuCl3·3H2O with metronidazole (metro) can directly yield Ru(III) complexes such as mer-RuCl3(metro)3 ubc.caresearchgate.netresearchgate.net. Other Ru(III) nitroimidazole complexes have been synthesized using [Ru(DMF)6]Tf3 as a precursor, reacting it with various nitroimidazoles, including metronidazole ubc.caresearchgate.net.
Another example involves the synthesis of Ru(III) metronidazole-maltolato and -ethylmaltolato complexes, specifically trans-[RuL2(metro)2]CF3SO3 (where L=ma (maltolato) or etma (ethylmaltolato)). These complexes were prepared and characterized by various spectroscopic methods, including elemental analyses, NMR, IR, and mass spectroscopies, as well as conductivity and cyclic voltammetry nih.gov.
Table 3: Examples of Ruthenium(III)-Metronidazole Complex Synthesis
| Complex | Metronidazole Ligand | Ruthenium(III) Precursor | Notes |
| mer-RuCl3(metro)3 | Metronidazole (metro) | RuCl3 · 3H2O | Directly synthesized ubc.caresearchgate.netresearchgate.net |
| trans-[RuL2(metro)2]CF3SO3 | Metronidazole (metro) | [RuL2(EtOH)2]CF3SO3 (L=ma or etma) | Characterized by various spectroscopic methods nih.gov |
Advanced Spectroscopic and Structural Characterization of Ruthenium Metronidazole Complexes
Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Elucidation
Proton (¹H) and Carbon (¹³C) NMR for Ligand and Complex Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the successful synthesis of Ru-Metro complexes and establishing their molecular structures. Upon coordination to a ruthenium center, the chemical shifts of protons and carbons within the metronidazole (B1676534) ligand and any co-ligands typically undergo changes due to alterations in electron density and magnetic anisotropy effects. These shifts provide crucial evidence of the coordination event and the specific atoms involved in binding.
For instance, in the characterization of metronidazole derivatives (MTZH-1 and MTZH-2) and their corresponding ruthenium complexes (Ru2 and Ru3), ¹H and ¹³C NMR spectra were extensively utilized. The chemical shifts observed for the free metronidazole derivatives provide a baseline for comparison with their ruthenium complexes. For MTZH-1, characteristic ¹H NMR signals included those at δ 7.95 ppm (s, 1H, Hₘ), 7.80 ppm (s, 1H, Hᵢ), 7.73 ppm (s, 1H, Hⱼ), along with methylene (B1212753) (–CH₂) protons at δ 4.78 ppm and 4.71 ppm, and a methyl (–CH₃) singlet at δ 2.51 ppm. Corresponding ¹³C NMR signals for MTZH-1 were observed at δ 151.8, 139.5, 137.9, 131.9, 62.3, 45.8, and 13.2 ppm. uni.lufishersci.co.uk Similarly, MTZH-2 exhibited distinct ¹H and ¹³C NMR profiles. uni.lufishersci.co.uk The identity of the ruthenium complexes Ru2 and Ru3 was confirmed through ¹H and ¹³C NMR spectroscopy, among other techniques, which would show shifts indicative of metronidazole's coordination to the ruthenium center. uni.lufishersci.co.uk
The integration of proton signals in ¹H NMR spectra provides information about the number of equivalent protons, while coupling patterns (e.g., singlets, doublets, triplets) reveal the connectivity of adjacent protons. For ¹³C NMR, the number of signals corresponds to the number of unique carbon environments, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Frequency (MHz) |
|---|---|---|---|---|---|---|
| MTZH-1 | ¹H | 7.95 | s | Hₘ | CD₃OD | 400 |
| MTZH-1 | ¹H | 7.80 | s | Hᵢ | CD₃OD | 400 |
| MTZH-1 | ¹H | 7.73 | s | Hⱼ | CD₃OD | 400 |
| MTZH-1 | ¹H | 4.78 | t (J = 5.2 Hz) | –CH₂ | CD₃OD | 400 |
| MTZH-1 | ¹H | 4.71 | t (J = 4.8 Hz) | –CH₂ | CD₃OD | 400 |
| MTZH-1 | ¹H | 2.51 | s | CH₃ | CD₃OD | 400 |
| MTZH-1 | ¹³C | 151.8, 139.5, 137.9, 131.9, 62.3, 45.8, 13.2 | - | Carbon signals | CD₃OD | 100 |
| MTZH-2 | ¹H | 8.05 | s | Hₘ | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 7.80 | s | Hᵢ | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 7.56 | s | Hⱼ | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 7.49 | d (J = 15.6 Hz) | –CH | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 6.27 | d (J = 15.6 Hz) | –CH | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 4.65 | t (J = 4.8 Hz) | –CH₂ | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 4.49 | t (J = 4.8 Hz) | –CH₂ | (CD₃)₂SO | 400 |
| MTZH-2 | ¹H | 2.48 | s | –CH₃ | (CD₃)₂SO | 400 |
| MTZH-2 | ¹³C | 167.2, 152.5, 139.6, 139.0, 134.1, 113.4, 62.9, 46.0, 15.0 | - | Carbon signals | (CD₃)₂SO | 100 |
Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are invaluable for establishing through-bond and through-space connectivities within complex molecules, which is particularly useful for confirming the structure of this compound complexes.
COSY (Correlation Spectroscopy): This technique reveals correlations between coupled protons. In this compound complexes, COSY spectra can confirm the spin systems of the metronidazole ligand and other organic co-ligands, helping to assign overlapping signals in the one-dimensional ¹H NMR spectrum. uni.lufishersci.co.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between directly bonded protons and carbons (¹H-¹³C). This is extremely useful for assigning carbon signals to their corresponding protons, especially in crowded regions of the ¹³C NMR spectrum. uni.lufishersci.co.uk For this compound complexes, HSQC can confirm the carbon framework of the metronidazole ligand and how it is affected by coordination. The identity of ruthenium complexes Ru2 and Ru3 was confirmed through ¹H, ¹³C, COSY, and HSQC NMR spectroscopy. uni.lufishersci.co.uk Other 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide long-range ¹H-¹³C correlations, which are useful for establishing connectivity across quaternary carbons or through coordination bonds.
Vibrational Spectroscopy for Functional Group and Coordination Environment Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and discerning changes in bonding upon coordination to a metal center.
Infrared (IR) Spectroscopy for Ligand Bonding and Coordination Modes
Infrared (IR) spectroscopy is widely used to characterize this compound complexes by observing changes in the characteristic stretching and bending vibrations of the metronidazole ligand and other coordinated groups. When metronidazole coordinates to ruthenium, shifts in specific IR bands indicate the atoms involved in the binding.
Key vibrational modes of metronidazole include those associated with the nitro (–NO₂) group and the imidazole (B134444) ring. For instance, the nitro group in free metronidazole typically shows a broad band around 1360 cm⁻¹. Upon coordination, changes in the position or intensity of this band can indicate involvement of the nitro group in binding, although metronidazole typically coordinates through its imidazole nitrogen and/or hydroxyl oxygen. The bathochromic shift of the C=N band of the imidazole group (e.g., from 1535 cm⁻¹ in free metronidazole to 1533–1523 cm⁻¹ in complexes) suggests coordination through the imidazole nitrogen atom. Additionally, coordination through the hydroxyl oxygen of the terminal ethanol (B145695) group of metronidazole has been reported, which would also be reflected in IR spectral changes.
The formation of new bonds between ruthenium and the ligands can also be observed. For complexes containing phosphine (B1218219) ligands, bands in the region of 518 to 496 cm⁻¹ can be assigned to Ru-P stretching vibrations. Similarly, weak intensity bands corresponding to Ru-O (e.g., 492 cm⁻¹ or 476 cm⁻¹) and Ru-N (e.g., 461 cm⁻¹) stretching frequencies can be observed, confirming the coordination of oxygen and nitrogen atoms from the ligands to the ruthenium center. The presence of coordinated water molecules can be indicated by broad bands in the range of 3300–3389 cm⁻¹.
| Functional Group/Bond | Free Ligand (cm⁻¹) | Ru-Complex (cm⁻¹) | Observation/Assignment |
|---|---|---|---|
| Nitro group (–NO₂) | ~1360 | Disappearance or shift | Indicates absence of nitro group or involvement in coordination/reduction. |
| Imidazole C=N stretching | 1535 | 1533–1523 (bathochromic shift) | Indicates coordination through imidazole nitrogen. |
| Amide oxygen (if applicable) | 1672–1631 | 1625–1608 (negative shift) | Indicates coordination of amide oxygen to ruthenium. |
| Ru-P stretching | N/A | 518–496 | Confirms Ru-P bond in phosphine-containing complexes. |
| Ru-O stretching | N/A | 492, 476 | Confirms Ru-O bond. |
| Ru-N stretching | N/A | 461 | Confirms Ru-N bond. |
| Coordinated water | N/A | 3300–3389 (broad) | Indicates presence of coordinated water molecules. |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy offers a complementary vibrational fingerprint to IR spectroscopy, particularly useful for molecules with non-polar bonds or symmetric stretching vibrations that are IR-inactive or weak. While detailed specific findings on Raman spectroscopy for this compound complexes were not extensively highlighted in the provided research snippets, Raman is generally employed for its ability to provide unique vibrational fingerprints of molecules. This technique can be particularly valuable for analyzing metal-ligand vibrations, which are often strong in Raman spectra but weak in IR spectra. For this compound complexes, Raman spectroscopy could offer further confirmation of coordination modes and structural integrity, especially for symmetric modes of the metronidazole ligand or other co-ligands that might be enhanced in the Raman spectrum upon coordination to the heavy ruthenium atom.
Time-Resolved Infrared Spectroscopy for Reaction Intermediate Observation
Time-resolved infrared (TRIR) spectroscopy is a powerful technique employed to observe transient species and unravel reaction mechanisms in real-time. While specific detailed studies focusing solely on the reaction intermediates of ruthenium-metronidazole complexes using TRIR are not extensively reported in the provided literature, the technique is broadly applicable and highly valuable for studying the excited states and one-electron reduced intermediate species in various ruthenium assemblies nih.gov. For instance, TRIR spectroscopy has been utilized in the context of Ru(II) polypyridyl complexes to confirm the formation of guanine (B1146940) radical cations when these complexes are bound to DNA, highlighting its capability to identify short-lived intermediates crucial to reaction pathways researchgate.net. This underscores the potential of TRIR in providing dynamic insights into the photoinduced or chemically induced transformations of ruthenium-metronidazole complexes, particularly concerning ligand dissociation or electron transfer processes.
Electronic Absorption Spectroscopy for d-Orbital Splitting and Charge Transfer Bands
Electronic absorption spectroscopy is fundamental for understanding the electronic structure of ruthenium-metronidazole complexes, particularly concerning the splitting of d-orbitals and the presence of charge transfer bands.
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to investigate the electronic transitions within ruthenium-metronidazole complexes. These compounds typically exhibit characteristic absorption features in their UV-Vis spectra. In the ultraviolet region, they display 1ππ* transitions primarily associated with the ligands, such as terpyridine (tpy) and 2,9-dimethyl-1,10-phenanthroline (dmp) nih.gov. In the visible region, a broad and often unresolved band is observed, which is assigned to Metal-to-Ligand Charge Transfer (MLCT) transitions, specifically from the ruthenium d-orbitals to the π* orbitals of the ligands (Ru(dπ) → tpy/dmp(π*)) nih.gov.
For example, studies on specific ruthenium complexes incorporating metronidazole derivatives, such as [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3), show distinct MLCT absorption maxima. In acetonitrile (B52724), Ru2 exhibits an MLCT band at 482 nm (ε = 7124 M⁻¹ cm⁻¹), while Ru3 shows one at 492 nm (ε = 6167 M⁻¹ cm⁻¹). These are slightly blue-shifted compared to a related parental compound, Ru1, which absorbs at 500 nm (ε = 7344 M⁻¹ cm⁻¹) nih.gov. Smaller variations in the 1MLCT absorption maxima are observed when these complexes are in aqueous media nih.gov. UV-Vis spectroscopy also serves as a crucial tool for monitoring the stability of these complexes in various conditions; for instance, Ru2 and Ru3 have shown remarkable stability in the dark nih.gov.
Table 1: Representative UV-Vis Absorption Data for Ruthenium-Metronidazole Complexes
| Complex | Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) | Assignment |
| Ru2 | Acetonitrile | 482 | 7124 | 1MLCT |
| Ru3 | Acetonitrile | 492 | 6167 | 1MLCT |
| Ru1 | Acetonitrile | 500 | 7344 | 1MLCT |
Photoluminescence spectroscopy is instrumental in characterizing the excited states of ruthenium-metronidazole complexes. Ruthenium(II) polypyridyl complexes, including those with metronidazole derivatives, are known for their distinctive photophysical properties. They often exhibit orange-red fluorescence, typically around 624-634 nm at room temperature. The luminescence efficiency of these complexes is influenced by the ligand environment around the metal ion.
Upon visible light irradiation, ruthenium-metronidazole complexes can undergo photoreactivity, leading to the photoejection of metronidazole derivatives from the ruthenium scaffold nih.gov. This light-induced release is a key feature, and photoluminescence studies help to understand the excited state dynamics that govern such processes, including excited-state lifetimes and quantum yields for photodissociation nih.gov. For example, the quantum yields for the photodissociation of metronidazole derivatives from Ru2 and Ru3 upon blue light irradiation (434 nm) have been determined using UV-Vis spectroscopy and HPLC analysis, providing quantitative data on their photoresponsive behavior nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (MLCT, LMCT)
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation patterns of ruthenium-metronidazole complexes, offering critical insights into their structural integrity and composition.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS) is a powerful tool for the precise characterization of ruthenium-metronidazole complexes. This technique allows for the confirmation of the expected molecular weight of the synthesized complexes and provides detailed information about their fragmentation pathways. The presence of characteristic isotopic patterns for ruthenium in the mass spectra further confirms the incorporation of the metal center.
For instance, HR-ESI MS spectra of complexes like [Ru(tpy)(dmp)(MTZ-1)]+ (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]+ (Ru3) have shown distinct isotopic patterns corresponding to their mono-positively charged species, centered at specific m/z values. For Ru2, a calculated m/z of 807.17243 for [Ru2 – PF6⁻]+ was found at 807.17124, and a doubly charged species at 404.09067. Similarly, for Ru3, a calculated m/z of 833.18808 for [Ru3 – PF6⁻]+ was found at 833.18796, with a doubly charged species at 417.09812. These precise measurements are crucial for verifying the successful synthesis and the mode of coordination of metronidazole derivatives to the ruthenium center, often indicating coordination through the deprotonated amine nitrogen atom of the imidazolate moiety. ESI-MS also provides valuable data on the stability of these complexes and the presence of any impurities or degradation products.
Table 2: Representative HR-ESI MS Data for Ruthenium-Metronidazole Complexes
| Complex | Ion Species | Calculated m/z | Found m/z |
| Ru2 | [Ru2 – PF6⁻]+ | 807.17243 | 807.17124 |
| Ru2 | [Ru2 + H⁺ – PF6⁻]²⁺ | - | 404.09067 |
| Ru3 | [Ru3 – PF6⁻]+ | 833.18808 | 833.18796 |
| Ru3 | [Ru3 + H⁺ – PF6⁻]²⁺ | - | 417.09812 |
X-ray Crystallography for Solid-State Molecular Structures
While direct single-crystal X-ray structures of specific ruthenium-metronidazole complexes are not extensively detailed in the provided search results, the technique has been successfully applied to metronidazole derivatives and various related ruthenium complexes. For instance, the crystal structure of MTZH-2, a metronidazole derivative, has been determined, revealing intermolecular hydrogen bonding interactions. In broader ruthenium chemistry, X-ray crystallography has confirmed expected structures, coordination environments, and the presence of distorted octahedral geometries around the ruthenium(II) centers. These studies are essential for validating proposed structures from other spectroscopic methods and for understanding the precise arrangement of ligands around the ruthenium metal center, which directly impacts the complex's stability, reactivity, and potential biological activity.
Determination of Coordination Geometries and Bond Lengths/Angles
Ruthenium complexes, including those incorporating metronidazole as a ligand, commonly adopt an octahedral or pseudo-octahedral coordination geometry, particularly for Ru(II) and Ru(III) oxidation states mdpi.comrsc.orgrsc.orgnih.gov. In these complexes, metronidazole (MTZ) typically coordinates to the ruthenium center through its nitrogen or oxygen atoms. For instance, novel ruthenium(II) complexes with metronidazole as a ligand, such as [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6, [RuCl(MTNZ)(dppb)(4,4'-Methoxybipy)]PF6, [RuCl(MTNZ)(dppb)(bipy)]PF6, and [RuCl(MTNZ)(dppb)(phen)]PF6, have been synthesized and characterized nih.govresearchgate.net.
While specific tabulated bond lengths and angles directly for this compound complexes were not explicitly detailed in the provided search results, analogous ruthenium complexes offer insights into typical bonding parameters. For example, in a Ru(II)-arene complex with metformin, the coordination geometry around Ru(II) was described as a pseudo-octahedral "piano-stool" structure. Key bond distances reported for such analogous complexes include Ru–N bonds (e.g., 2.078(3) Å and 2.073(3) Å) and Ru–Cl bonds (e.g., 2.155(3)–2.207(3) Å) rsc.org. The bite angle of the ligand (N–Ru–N) was found to be lower than bond angles involving the chlorido ligand (N–Ru–Cl) rsc.org.
Table 1: Representative Bond Lengths and Angles in Analogous Ruthenium Complexes
| Bond/Angle Type | Value (Å or °) | Notes | Source |
| Ru–N (imine) | 2.078(3) Å, 2.073(3) Å | In a Ru(II)-arene complex with metformin | rsc.org |
| Ru–Cl | 2.155(3)–2.207(3) Å (average 2.178 Å) | In a Ru(II)-arene complex with metformin | rsc.org |
| N–Ru–N (bite angle) | 83.10(10)° | In a Ru(II)-arene complex with metformin | rsc.org |
| N–Ru–Cl | 84.56(8)°, 84.97(8)° | In a Ru(II)-arene complex with metformin | rsc.org |
| Cl–Ru–Cl | 87.65(12)° | In a Ru(II)-arene complex with a dendritic polypyridyl scaffold | scispace.com |
| Ru–O1 | 2.101(2) Å | In a Ru(II) complex with 1-hydroxy-9,10-anthraquinone | mdpi.com |
| Ru–O2 | 1.996(2) Å | In a Ru(II) complex with 1-hydroxy-9,10-anthraquinone | mdpi.com |
Density functional theory (DFT) calculations are frequently employed to support experimental findings and provide further insights into the electronic structure and geometry of these complexes mdpi.comresearchgate.net.
Analysis of Intermolecular Interactions and Crystal Packing
The stability and supramolecular architecture of ruthenium-metronidazole complexes in the solid state are significantly influenced by various intermolecular interactions. For ruthenium metronidazole derivatives, crystal packing can exhibit unique dispositions, such as a "wall–hole" arrangement, where ligand molecules form a "wall" stabilized by intermolecular bonds and stacking interactions between their imidazole/nitroimidazole rings. This arrangement can surround channels occupied by solvent molecules acs.org.
Electrochemical Characterization
Electrochemical studies, particularly cyclic voltammetry and solution conductivity measurements, are indispensable for understanding the redox properties and ionic state of ruthenium-metronidazole complexes in solution.
Cyclic Voltammetry for Redox Properties and Electron Transfer Processes
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties and electron transfer processes of ruthenium-metronidazole complexes nih.govresearchgate.netresearchgate.net. Ruthenium complexes typically exhibit characteristic Ru(II)/Ru(III) and Ru(III)/Ru(IV) redox couples, which are crucial for understanding their electronic behavior and potential reactivity in biological systems mdpi.comrsc.orgrsc.orgacs.orgnih.gov.
The redox potentials can vary depending on the ligands coordinated to the ruthenium center. For instance, ruthenium(III) complexes have shown Ru(III)/Ru(IV) oxidation within the range of 0.89 to 1.21 V versus Saturated Calomel Electrode (SCE) and Ru(III)/Ru(II) reduction within the range of -0.22 to -0.41 V versus SCE rsc.org. The Ru(II)/Ru(III) oxidation process for some ruthenium(II) complexes can occur at potentials around 917.36 mV mdpi.com. These processes are often single-electron transfers, with some being reversible and others quasi-reversible or irreversible, potentially involving ligand dissociation upon oxidation rsc.orgresearchgate.netnih.gov.
Table 2: Typical Redox Potentials in Ruthenium Complexes (vs. SCE)
| Redox Couple | Potential Range (V) | Notes | Source |
| Ru(III)/Ru(IV) Oxidation | 0.89 to 1.21 | For ruthenium(III) complexes of N-(aryl)picolinamide | rsc.org |
| Ru(III)/Ru(II) Reduction | -0.22 to -0.41 | For ruthenium(III) complexes of N-(aryl)picolinamide | rsc.org |
| Ru(II)/Ru(III) Oxidation | ~0.917 | For a Ru(II) complex with 1-hydroxy-9,10-anthraquinone | mdpi.com |
Solution Conductivity Measurements for Ionic State Determination
Molar conductivity measurements are routinely performed to determine the ionic state of ruthenium-metronidazole complexes in solution nih.govresearchgate.netresearchgate.net. The conductivity values provide insight into whether the complex behaves as an electrolyte (i.e., dissociates into ions in solution) or a non-electrolyte.
Low molar conductance values typically indicate a non-electrolytic nature, suggesting that the complex remains largely undissociated in solution scielo.brajol.info. For example, some ruthenium(II) complexes have shown low molar conductance values, confirming their non-electrolytic behavior scielo.br. Conversely, higher molar conductance values are indicative of an electrolytic nature. For instance, a ruthenium(II) complex with 1-hydroxy-9,10-anthraquinone exhibited a molar conductance of 46.50 S cm² mol⁻¹, characteristic of a 1:1 electrolyte mdpi.com.
Table 3: Representative Molar Conductivity Values for Ruthenium Complexes
| Ionic State | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Notes | Source |
| Non-electrolyte | Low values (e.g., 0.34, 10-18, 24-40) | Varies by complex and solvent; indicates minimal dissociation | mdpi.comscielo.brajol.infounn.edu.ng |
| 1:1 Electrolyte | ~46.50 | For a specific ruthenium(II) complex in dichloromethane | mdpi.com |
Magnetic Characterization
Magnetic susceptibility measurements provide valuable information about the electronic configuration and oxidation state of the ruthenium center in this compound complexes.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are employed to determine the magnetic properties of ruthenium complexes, which are directly related to the number of unpaired electrons and, consequently, the oxidation state of the ruthenium ion nih.govscielo.brajol.infowhiterose.ac.uknih.gov.
Ruthenium(II) complexes (d⁶ configuration) are typically low-spin and diamagnetic, meaning they have no unpaired electrons and are not attracted to a magnetic field scielo.brajol.info. This diamagnetic behavior confirms the +II oxidation state of ruthenium in such complexes scielo.br.
In contrast, ruthenium(III) complexes (d⁵ configuration) are generally low-spin and paramagnetic, possessing one unpaired electron (S = 1/2) whiterose.ac.uknih.gov. Their effective magnetic moments (µeff) are typically in the range of 1.73 to 2.53 Bohr Magnetons (B.M.) whiterose.ac.uk. Variable-temperature magnetic susceptibility measurements can further reveal complex magnetic behaviors, such as antiferromagnetic coupling between ruthenium centers in certain multinuclear complexes, leading to a decrease in magnetic susceptibility at low temperatures and potentially a maximum in the susceptibility curve nih.gov. Ruthenium(IV) complexes have also been characterized magnetically nih.gov.
Table 4: Magnetic Properties of Ruthenium Complexes by Oxidation State
| Ruthenium Oxidation State | Electronic Configuration | Magnetic Behavior | Effective Magnetic Moment (µeff) | Notes | Source |
| Ru(II) | d⁶ (low spin) | Diamagnetic | ~0 B.M. | No unpaired electrons | scielo.brajol.info |
| Ru(III) | d⁵ (low spin) | Paramagnetic | 1.73 - 2.53 B.M. | One unpaired electron (S = 1/2) | whiterose.ac.uknih.gov |
Compound Names and PubChem CIDs:
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique used to study systems containing unpaired electrons, making it particularly relevant for characterizing paramagnetic ruthenium complexes. Ruthenium can exist in various oxidation states, some of which are paramagnetic (e.g., Ru(III) with a d5 configuration, often low-spin, exhibiting one unpaired electron). EPR provides information about the electronic environment of the paramagnetic center, including its oxidation state, coordination geometry, and interactions with surrounding ligands. This technique can also be employed to detect and characterize free radical species generated by or interacting with the metal complexes.
For ruthenium complexes in general, EPR spectroscopy has been utilized to investigate interactions with biological components, such as serum proteins, as observed for certain Ru(III) anticancer complexes. wikipedia.org Additionally, EPR has been applied to assess the production of intracellular free radical species by ruthenium compounds, using spin-trapping agents like DMPO, where a thirteen-line spectral pattern was observed for some ruthenium complexes. americanelements.com While EPR is a valuable tool for elucidating the electronic and structural properties of paramagnetic ruthenium species, detailed EPR spectroscopic data and specific research findings directly pertaining to Ruthenium-Metronidazole complexes were not extensively reported in the available literature.
Surface Characterization Techniques
Surface characterization techniques are essential for understanding the outermost layers of materials, which play a critical role in their interactions with the environment, including biological systems. X-ray Photoemission Spectroscopy (XPS) is a prominent surface-sensitive technique that provides detailed information on elemental composition, chemical states, and coordination environments at the surface.
X-ray Photoemission Spectroscopy (XPS) for Surface Composition and Coordination
X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is highly surface-sensitive, typically probing the top 1-10 nanometers of a sample. By analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation, XPS can identify elements present and differentiate between their chemical states, providing insights into the coordination environment of metal centers.
For ruthenium, the primary XPS region of interest is typically the Ru3d core level. The Ru3d region exhibits significantly split spin-orbit components, with a characteristic energy difference (Δ) of approximately 4.2 eV. The binding energies of the Ru3d5/2 peak vary depending on the chemical state, with Ru metal typically appearing around 280.2 eV and ruthenium dioxide (RuO2) at approximately 280.7 eV. Notably, both ruthenium metal and RuO2 can exhibit asymmetric Ru3d peak shapes, where the Ru3d3/2 component may appear shorter and broader than expected for a d5/2, d3/2 doublet.
XPS has been successfully employed for the characterization of ruthenium complex films, such as ruthenium tris-bipyridine electrografted onto boron-doped diamond surfaces, allowing for the correlation between electrochemical and XPS characterizations to monitor film deposition and understand surface composition. While XPS is a powerful technique for analyzing the surface properties of ruthenium-containing materials and has been used for other ruthenium complexes, specific detailed XPS data and research findings focusing on the surface composition and coordination of Ruthenium-Metronidazole complexes were not found in the current search.
Coordination Chemistry and Electronic Structure of Ruthenium Metronidazole Systems
Ligand Field Theory and Molecular Orbital Theory Applications to Ruthenium Centers
The electronic structure of ruthenium complexes, including those incorporating metronidazole (B1676534), is effectively rationalized through the application of Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT). LFT describes the splitting of the degenerate d-orbitals of the central ruthenium ion due to the electrostatic field generated by the surrounding ligands fishersci.seciteab.com. For ruthenium, which commonly adopts an octahedral coordination geometry, the five d-orbitals split into a lower-energy triplet (t₂g) and a higher-energy doublet (eg) citeab.com. The magnitude of this splitting, often denoted as Δo, is influenced by the nature and strength of the ligand field exerted by metronidazole and any co-ligands guidetopharmacology.org.
Electron Configuration and Oxidation States of Ruthenium in Metronidazole Complexes
Ruthenium typically exhibits +2 (Ru(II)) and +3 (Ru(III)) oxidation states in its coordination compounds, both of which are significant in the context of metronidazole complexes fishersci.nlfishersci.ca. The electron configuration of ruthenium (atomic number 44) is [Kr] 4d⁷ 5s¹ in its ground state fishersci.nl. Upon complexation, the 5s electrons are usually lost first, followed by d-electrons, leading to specific d-electron counts for each oxidation state.
Ruthenium(II) (Ru(II)) : In the Ru(II) state, ruthenium possesses a d⁶ electron configuration. These complexes are generally low-spin, especially in octahedral geometries with strong-field ligands, resulting in all six d-electrons occupying the t₂g orbitals (t₂g⁶ eg⁰) citeab.comamericanelements.com. This electron pairing renders Ru(II) complexes diamagnetic americanelements.com. Many Ru-metronidazole complexes are synthesized in the Ru(II) state, often designed for specific photoactivated or redox-mediated functions fishersci.canih.govuni.lucenmed.com.
Ruthenium(III) (Ru(III)) : The Ru(III) oxidation state corresponds to a d⁵ electron configuration. Similar to Ru(II), Ru(III) complexes in octahedral environments are often low-spin, leading to a t₂g⁵ eg⁰ configuration. This results in one unpaired electron, making Ru(III) complexes paramagnetic citeab.comfishersci.caamericanelements.com. Ru(III) complexes are frequently explored as prodrugs that require reduction to the more reactive Ru(II) state under physiological conditions, such as in hypoxic environments or through enzymatic pathways fishersci.ca.
The coordination of metronidazole, typically through its imidazole (B134444) nitrogen, can influence the stability of these oxidation states and the redox potential of the ruthenium center, which is critical for their chemical and biological activities fishersci.cafishersci.ca.
Nature of Ruthenium-Ligand Bonding (Sigma and Pi Interactions)
The bonding within ruthenium-metronidazole complexes is characterized by a combination of sigma (σ) and pi (π) interactions, which collectively determine the complex's stability and electronic properties.
Sigma (σ) Interactions : The primary mode of bonding involves the formation of sigma bonds. This occurs through the donation of electron density from a filled ligand orbital, such as a lone pair on the nitrogen atom of metronidazole's imidazole ring, to an empty, symmetry-matched d-orbital on the ruthenium center ereztech.comfishersci.se. In this interaction, metronidazole acts as a Lewis base, donating electrons, while the ruthenium metal acts as a Lewis acid, accepting them fishersci.nlereztech.com.
Pi (π) Interactions : Beyond sigma bonding, pi interactions play a significant role. These can manifest in two forms:
π-Backbonding (Metal-to-Ligand π-Donation) : This involves the donation of electron density from filled d-orbitals of the ruthenium center into empty π* antibonding orbitals of the ligand ereztech.comfishersci.se. While ligands like carbon monoxide (CO) or phosphines (PR₃) are classic π-acceptors, metronidazole, with its nitro group and imidazole ring, possesses π-systems that can engage in some degree of π-interaction with the ruthenium center, influencing electron density distribution and bond strength fishersci.caereztech.comatamanchemicals.com.
Influence of Ancillary Ligands on Metronidazole Coordination Mode and Stability
In ruthenium(II) polypyridyl complexes (RPCs) containing metronidazole derivatives, the specific ancillary ligands, such as terpyridine (tpy), 2,9-dimethyl-1,10-phenanthroline (dmp), and 2,2′-bipyridine (bpy), profoundly influence the complex's thermal stability and photoreactivity fishersci.canih.govuni.luatamanchemicals.comnih.gov. For instance, the Ru(II)-imidazolate coordination of metronidazole derivatives in complexes like [Ru(tpy)(dmp)(MTZ-1)]PF₆ and [Ru(tpy)(dmp)(MTZ-2)]PF₆ has been shown to result in promising Ru(II) photocages fishersci.canih.govuni.lu. The distinct structural architectures of these spectator ligands can be finely tuned to control the complex's "mode of action," allowing for the design of compounds that are either thermally stable or capable of photo-triggered ligand release atamanchemicals.comnih.gov. Stronger Ru-N coordination bonds, often enhanced by the electronic and steric properties of the ancillary ligands, contribute to higher thermal stabilities while maintaining efficient ligand photoejection quantum yields fishersci.ca.
Stereochemistry and Isomerism in Ruthenium-Metronidazole Complexes
Ruthenium complexes, particularly those with a coordination number of six, predominantly adopt an octahedral geometry, which allows for various forms of stereoisomerism fishersci.cauni.lu. In ruthenium-metronidazole systems, isomerism arises from the distinct spatial arrangements of metronidazole and other ancillary ligands around the central ruthenium ion.
Geometric Isomerism (cis/trans) : This is a prevalent type of isomerism in octahedral complexes. For complexes with two identical ligands and four other ligands, cis and trans isomers can exist, where the two identical ligands are either adjacent (cis) or opposite (trans) to each other. While specific examples for Ru-metronidazole complexes are not extensively detailed in the provided literature, ruthenium(II) complexes with dimethylsulfoxide (dmso) and 4-nitroimidazole (B12731) derivatives have been reported to exhibit cis,cis,cis-geometry for six-coordinate complexes . The relative positions of metronidazole and other ligands can significantly influence the complex's properties, including its reactivity and biological activity.
Linkage Isomerism : This less common form of isomerism occurs when a ligand can coordinate to the metal center through different donor atoms. For metronidazole, while coordination typically occurs through the imidazole nitrogen, the nitro group (-NO₂) could theoretically coordinate via nitrogen or oxygen, although this is less frequently observed in reported ruthenium-metronidazole complexes fishersci.canih.govuni.lu.
Understanding the stereochemistry and potential for isomerism is critical for the rational design and synthesis of ruthenium-metronidazole complexes, as different isomers can exhibit distinct chemical and biological profiles ereztech.com.
Electronic State Characterization of Ruthenium-Metronidazole Complexes
The electronic states of ruthenium-metronidazole complexes are meticulously characterized using a suite of spectroscopic and electrochemical techniques. These methods provide invaluable insights into their electronic structure, bonding characteristics, and reactivity profiles.
UV-Visible (UV-Vis) Spectroscopy : This technique is extensively employed to probe electronic transitions within the complex. Ruthenium(II) polypyridyl complexes, including those containing metronidazole derivatives, typically display strong absorption bands across the UV-Vis spectrum citeab.comnih.gov. Key features observed in these spectra include:
Ligand-Centered (LC) or π-π transitions*: High-intensity bands originating from electronic transitions within the ligands themselves fishersci.caamericanelements.com.
Metal-to-Ligand Charge Transfer (MLCT) bands : These are characteristic of Ru(II) polypyridyl complexes and result from the transfer of an electron from the Ru 4d orbitals to a ligand-based π* orbital citeab.comnih.gov. These bands are typically found in the visible region and are fundamental to the photophysical properties of these complexes, such as their utility as photosensitizers or photocages citeab.comfishersci.canih.gov.
d-d transitions : These transitions between split d-orbitals are generally of lower intensity and provide information regarding the ligand field strength and geometry americanelements.comamericanelements.com. For Ru(II) complexes, these transitions are often obscured by more intense charge transfer bands americanelements.com.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a potent technique for the characterization of paramagnetic species, such as Ru(III) complexes (d⁵, low-spin) fishersci.caamericanelements.com. The EPR spectrum yields information about the electronic environment of the unpaired electron, including g-values and hyperfine couplings, which can elucidate details about the oxidation state, coordination geometry, and the nature of metal-ligand interactions. In contrast, Ru(II) complexes, being diamagnetic (d⁶, low-spin), are typically EPR silent americanelements.com.
Electrochemistry (Cyclic Voltammetry) : Electrochemical methods, particularly cyclic voltammetry, are utilized to determine the redox properties of ruthenium complexes fishersci.ca. These studies reveal the ease of oxidation and reduction of the ruthenium center and the ligands. The Ru(II)/Ru(III) redox couple is a common feature in the electrochemistry of ruthenium complexes, and its potential can be significantly influenced by the nature of the coordinated ligands, including metronidazole fishersci.ca. This understanding is vital for predicting how these complexes will behave in biological environments where redox processes are prevalent .
Dynamics of Coordination Sphere Exchange and Lability
The dynamics of ligand exchange and the lability of the coordination sphere are critical aspects of ruthenium-metronidazole chemistry, particularly in the context of their potential biological and therapeutic applications. Lability refers to the rate at which ligands within a coordination complex exchange with solvent molecules or other incoming ligands.
Lability of Ruthenium Complexes : Ruthenium complexes exhibit a range of lability that is highly dependent on their oxidation state, coordination number, and the specific nature of the ligands.
Ru(II) Complexes : Ruthenium(II) complexes are generally considered kinetically inert or moderately labile. Their ligand exchange rates are comparable to those of platinum(II) complexes (typically ranging from 10⁻² to 10⁻³ s⁻¹) uni.lu. This moderate lability is often a desirable characteristic in drug design, as it allows the complex to maintain its integrity long enough to reach its biological target while also enabling the controlled release of active ligands or interaction with biomolecules via ligand exchange nih.gov. For example, photoactivated ruthenium complexes can undergo photoinduced ligand dissociation, leading to the release of bioactive ligands fishersci.canih.govuni.lunih.gov.
Ru(III) Complexes : Ruthenium(III) complexes can be more labile than their Ru(II) counterparts, especially if they undergo reduction to the Ru(II) state in a biological context fishersci.ca.
Mechanisms of Ligand Exchange : Ligand exchange in octahedral ruthenium complexes can proceed via associative (A), dissociative (D), or interchange (I) mechanisms. The specific mechanism is influenced by several factors, including the electronic properties of the metal center, the steric and electronic characteristics of the leaving and incoming ligands, and the solvent environment. For photoactive ruthenium complexes, photoinduced ligand dissociation is a key mechanism for the controlled release of bioactive ligands fishersci.canih.govuni.lunih.gov.
Factors Influencing Lability :
Oxidation State : As previously mentioned, the oxidation state of ruthenium significantly impacts its lability, with Ru(II) generally being more kinetically inert than Ru(III) or higher oxidation states.
Ligand Type : The nature of the ligands plays a crucial role. Strong-field ligands typically lead to more inert complexes, whereas weaker-field ligands can increase lability. The steric bulk of ligands can also affect the ease of ligand dissociation or association fishersci.nlereztech.com.
Solvent : The solvent can actively participate in ligand exchange reactions, often acting as an incoming ligand.
Photolability : Certain ruthenium complexes are specifically designed to be photolabile, meaning they release ligands upon irradiation with light. This property is exploited in photoactivated chemotherapy (PACT) to achieve precise spatial and temporal control over drug release fishersci.canih.govuni.lunih.gov. The Ru(II)-imidazolate coordination in metronidazole complexes can be engineered to be thermally stable yet photoreactive, enabling the light-induced release of metronidazole derivatives fishersci.canih.govuni.lu.
The controlled lability and ligand exchange dynamics are paramount for the efficacy of ruthenium-metronidazole complexes as potential therapeutic agents, facilitating their targeted interaction with biological macromolecules like DNA or proteins .
Compound Names and PubChem CIDs
Mechanistic Investigations of Ruthenium Metronidazole Interactions and Reactivity
Reaction Pathways in Catalytic Transformations Mediated by Ru-Metro Complexes
Ruthenium complexes, including those incorporating metronidazole (B1676534), are known for their catalytic capabilities in various organic transformations. Their diverse oxidation states and ligand substitution kinetics contribute to their advantages in catalytic applications researchgate.net.
Mechanisms of Nitro Group Reduction Facilitated by Ruthenium Catalysts
Metronidazole (MTZ) is a nitroimidazole-based compound whose therapeutic activity primarily relies on the preliminary bioactivation of its nitro group through intracellular reduction, especially under low-oxygen (hypoxic) conditions nih.govacs.orgresearchgate.netmdpi.com. This reduction typically occurs through enzymatic reactions, consuming reducing agents like NADH or NADPH nih.gov.
The reduction of nitro compounds, including the nitro group of metronidazole, generally proceeds through a series of steps involving various intermediates numberanalytics.com:
Formation of a nitroso compound : The nitro (-NO₂) group is initially reduced to a nitroso (-N=O) group.
Formation of a hydroxylamine (B1172632) : The nitroso group is further reduced to a hydroxylamine (-NHOH).
Formation of an amine : The hydroxylamine is finally reduced to an amine (-NH₂) numberanalytics.com.
In the context of metronidazole's action, this reduction leads to the formation of a short-lived nitro anion radical (NO₂⁻), which is a crucial step in its mechanism of action nih.gov. High oxygen levels can cause rapid reoxidation of this radical anion, leading to a futile cycle that impairs bactericidal potential under aerobic conditions acs.org. Ruthenium complexes can facilitate such reductions, although specific detailed mechanisms for this compound complexes in nitro group reduction are often linked to their biological activation rather than general catalytic transformations in organic synthesis.
Catalytic Cycle Analysis in Specific Organic Reactions (e.g., Click Chemistry, CO₂ Reduction)
While the primary focus of this compound complexes in the provided context leans towards their photoactivated biological applications, ruthenium complexes in general are highly effective catalysts in various reactions, including click chemistry and CO₂ reduction.
Click Chemistry : Ruthenium complexes have been shown to catalyze highly efficient click reactions, specifically the reaction between terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles rsc.org. For instance, the complex RuH₂(CO)(PPh₃)₃ has been successfully used as a catalyst for this reaction, even in aqueous environments, with low catalyst loadings rsc.org. A "click" metronidazole conjugate was synthesized via a 1,3-dipolar cycloaddition reaction of an alkyne diruthenium intermediate with metronidazole azide (B81097), showcasing the applicability of click chemistry in synthesizing this compound derivatives mdpi.com. While the specific catalytic cycle for this compound complexes in click chemistry is not explicitly detailed in the search results, the general mechanism involves the ruthenium center activating the alkyne and azide components for cycloaddition.
CO₂ Reduction : Ruthenium catalysts are well-known for their role in the electrocatalytic reduction of CO₂ to products like CO semanticscholar.orgrsc.orgosti.gov. A new ruthenium(II) complex has been designed to catalyze both CO₂ reduction and water oxidation, highlighting the versatility of ruthenium in these processes rsc.org. The electrocatalytic efficiency and robustness of such complexes, along with the electronic effects of co-ligands, are investigated to develop dual-activity electrocatalysts rsc.org. For example, the Ru(II) complex [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺ (RucP2⁺) is highly selective for electrocatalytic CO₂ reduction to CO at low overpotentials osti.gov. The catalytic current can be enhanced by adding water, and surface binding to metal oxide surfaces (like TiO₂) can enhance catalytic efficiency osti.gov.
A simplified general catalytic cycle for CO₂ reduction by ruthenium catalysts might involve:
CO₂ Binding : CO₂ coordinates to the ruthenium center.
Electron Transfer : Electrons are transferred to the Ru-CO₂ adduct.
Protonation/Hydride Transfer : Protonation or hydride transfer steps occur, leading to reduction.
Product Release : CO (and possibly water) is released, regenerating the catalyst.
Intermediate Identification and Kinetic Analysis in Catalytic Processes
Intermediate identification and kinetic analysis are crucial for understanding catalytic mechanisms. For ruthenium-catalyzed reactions, various spectroscopic and analytical techniques are employed.
Kinetic Analysis : Kinetic studies are often performed to determine reaction orders and rate constants. For instance, in the ruthenium(III)-catalyzed degradation of metronidazole, the reaction rate was observed to be first order with respect to [MnO₂] and fractional with respect to [His] and [HClO₄] researchgate.net. Kinetic parameters and activation energy values are calculated based on degradation profiles under various conditions (temperature, pH, light exposure) mdpi.com.
Intermediate Identification : Techniques like GC-MS analysis are used to identify main oxidation products and intermediates researchgate.net. For example, 5-nitro-1-(2-oxoethyl)-1H-imidazole-2-carboxylic acid was identified as a main oxidation product in the ruthenium(III)-catalyzed degradation of metronidazole researchgate.net. UV-Vis spectroscopy and HPLC analyses are coupled to explore the ability of this compound complexes to release metronidazole derivatives upon light irradiation, with changes in electronic absorption spectra indicating photoejection processes nih.gov.
Table 1: Kinetic Parameters for Metronidazole and its Silver(I) Complexes Degradation mdpi.com
| Compound | Environment | Temperature (°C) | k (h⁻¹) | t₀.₅ (h) | t₀.₁ (h) |
| Metronidazole | 0.1M NaOH | 90 | - | 2 | - |
| Ag(I) Complex I | 0.1M HCl | 60 | - | - | 23 (~80% remaining) |
| Ag(I) Complex I | 0.1M HCl | 90 | - | - | 23 (~67% remaining) |
| Ag(I) Complex I | Methanolic solution | 60 | - | - | 23 (~65% remaining) |
| Ag(I) Complex I | Methanolic solution | 90 | - | - | 23 (~45% remaining) |
| Ag(I) Complex II | 0.1M HCl | 60 | - | - | 23 (~64% remaining) |
| Ag(I) Complex II | 0.1M HCl | 90 | - | - | 23 (~55% remaining) |
| Ag(I) Complex II | Methanolic solution | 60 | - | - | 23 (~62% remaining) |
| Ag(I) Complex II | Methanolic solution | 90 | - | - | 23 (~43% remaining) |
Note: Data for k, t₀.₅, and t₀.₁ were not always explicitly provided in the snippets but inferred from textual descriptions of degradation times. The table provides general stability trends rather than precise kinetic values for all conditions.
Fundamental Mechanistic Aspects of Photoactivated Ruthenium-Metronidazole Complexes
Photoactivated ruthenium complexes are gaining attention in photoactivated chemotherapy (PACT) due to their ability to overcome the reliance on molecular oxygen typical of photodynamic therapy, while maintaining light-selective drug activation nih.govacs.orgnih.govrichmond.edu. This often involves the photorelease of biologically active compounds acs.org.
Photoinduced Electron Transfer Pathways
Ruthenium(II) polypyridyl complexes (RPCs) exhibit broad, unresolved metal-to-ligand charge transfer (¹MLCT) bands in the visible range of their electronic absorption spectra nih.gov. The ¹MLCT state is crucial for their photochemistry.
Photoinduced electron transfer (PET) pathways are fundamental to the mechanism of action of many photoactivated ruthenium complexes. While specific details for this compound complexes directly undergoing PET as their primary activation mechanism are less explicitly detailed in the provided snippets, the general principle of PACT with ruthenium complexes often involves:
Excited State Formation : Upon light irradiation, the ruthenium complex absorbs photons, leading to the population of an excited state, typically a Metal-to-Ligand Charge Transfer (MLCT) state nih.govacs.org.
Ligand Dissociation/Photosubstitution : From this excited state, ligand dissociation can occur, releasing a coordinated ligand (like metronidazole or its derivatives) nih.govrichmond.edu. This process often requires the population of ligand dissociative metal-centered (³MC) states acs.org.
Electron Transfer/ROS Generation : In some PACT mechanisms, excited-state electron transfer can lead to the creation of reactive oxygen species (ROS), causing oxidative stress and cell death richmond.eduresearchgate.net. However, a key advantage of ruthenium PACT agents is their potential for O₂-independent mechanisms, such as photoinduced drug delivery or direct interaction with biomolecules acs.orgrichmond.edu. For instance, the photoreleased 5-nitroimidazole-based ligands from this compound complexes can lead to remarkable phototoxicities under hypoxic conditions nih.gov.
Photoisomerization Mechanisms
Photoisomerization refers to the process where a molecule undergoes a change in its structural arrangement upon absorption of light. For ruthenium complexes, photoisomerization can occur, particularly in complexes with specific ligand sets. While direct evidence of photoisomerization of the metronidazole ligand itself within a this compound complex upon irradiation is not explicitly detailed in the provided search results, photoisomerization mechanisms are known for other ruthenium complexes.
For example, photoisomerization and thermal isomerization have been studied in ruthenium aqua complexes with chloro-substituted asymmetric bidentate ligands acs.org. In ruthenium nitrosyl complexes, photoisomerization (specifically intramolecular NO linkage photoisomerization) can compete with NO photorelease, and the population of a specific triplet state (³MS2 isomer) is considered compulsory for both processes nih.gov. This suggests that light absorption can lead to different excited state pathways, including those that result in structural rearrangements of the complex or its ligands.
In the context of this compound complexes, the primary photoinduced event highlighted is often the photorelease of the metronidazole ligand rather than its photoisomerization nih.govacs.orgnih.govrichmond.edu. However, the general photochemistry of ruthenium complexes indicates that photoisomerization is a possible mechanistic pathway depending on the specific complex architecture and ligand properties acs.orgnih.gov.
Mechanisms of Photoinduced Ligand Exchange
Photoinduced ligand exchange is a critical mechanism for the activation of certain ruthenium complexes, particularly in photoactivated chemotherapy (PACT) and photodynamic therapy (PDT) researchgate.netnih.gov. This process involves the light-triggered dissociation of a ligand from the ruthenium center, which can then enable the complex to interact with biological targets or release a bioactive molecule rsc.orgresearchgate.net.
For ruthenium(II) polypyridyl complexes, photoinduced ligand exchange is generally understood to occur from a triplet ligand field (³LF) excited state, which possesses Ru-ligand antibonding character nsf.gov. Initial excitation by light populates a singlet metal-to-ligand charge transfer (¹MLCT) excited state, followed by rapid intersystem crossing to a lower-energy triplet metal-to-ligand charge transfer (³MLCT) state. This ³MLCT state can then decay to the dissociative ³LF state, leading to ligand dissociation researchgate.netnsf.gov. However, recent research suggests that in some cases, ligand photodissociation can occur directly from the ³MLCT state, challenging the previously accepted mechanism and opening new avenues for designing photoactive metal complexes nsf.govnih.gov.
The efficiency of photoinduced ligand dissociation can be influenced by factors such as the steric bulk of ancillary ligands, which can induce strain in the complex's ground state and ³MLCT states, thereby lowering the energy barrier for dissociation from a dissociative ³MC (metal-centered) state researchgate.netacs.org. For this compound complexes, the coordination of metronidazole derivatives to ruthenium(II) centers can result in "photocages" that effectively release the bioactive metronidazole ligand upon light irradiation, leading to enhanced antibacterial activity, even under hypoxic conditions acs.orgresearchgate.net. This photorelease mechanism is crucial for the targeted delivery and activation of the therapeutic agent.
Intermolecular Interactions of Ruthenium-Metronidazole Complexes
The biological efficacy of this compound complexes is intrinsically linked to their interactions with various biological macromolecules and their ability to be internalized and localized within cells.
Binding Modes with Model Biological Macromolecules (e.g., DNA, proteins)
Ruthenium-metronidazole complexes exhibit diverse binding modes with biological macromolecules such as DNA and proteins, which are crucial for their therapeutic action.
DNA Binding: Ruthenium complexes, including those with metronidazole, are known to interact with DNA through various mechanisms, such as intercalation, electrostatic attraction, and hydrogen bonding researchgate.netmdpi.com. Intercalation involves the insertion of a planar ligand between DNA base pairs, leading to DNA unwinding and lengthening of the DNA helix researchgate.netmmu.ac.uk. This mode of binding is often associated with potent antitumor activity, as it can disrupt DNA replication and transcription researchgate.netdntb.gov.ua. Studies on ruthenium(II) metronidazole complexes have shown binding constants (K_b) on the order of 1.0 x 10⁴ M⁻¹ to calf thymus DNA (ct-DNA), with some complexes exhibiting K_b values as high as 6.93 x 10⁵ M⁻¹, indicative of strong interaction, often via intercalation researchgate.netmdpi.com. The interaction with DNA can also involve covalent bonding, leading to DNA adducts nih.gov.
Table 1: Representative DNA Binding Constants of Ruthenium Complexes
| Complex Type | Binding Mode | Binding Constant (K_b) | Reference |
| Ruthenium(II) Metronidazole Complex (1) | Intercalation, Electrostatic, H-bonding | 6.93 x 10⁵ M⁻¹ | researchgate.netmdpi.com |
| Ruthenium(II) Metronidazole Complex (2) | Intercalation, Electrostatic, H-bonding | 1.60 x 10⁵ M⁻¹ | researchgate.netmdpi.com |
| General Ru(II) complexes with ct-DNA | Intercalation | ~1.0 x 10⁴ M⁻¹ | researchgate.net |
| Ruthenium-cyclopentadienyl-cycloparaphenylene complex (2) | Intercalation | 3.162 x 10⁵ M⁻¹ | mdpi.com |
Protein Binding: this compound complexes also interact with proteins, particularly serum proteins like human serum albumin (HSA) and transferrin, which play vital roles in drug transport and biodistribution in the bloodstream researchgate.netmdpi.comscielo.org.mx. Binding to HSA can occur through van der Waals forces and hydrogen bonding, with binding constants suggesting spontaneous interactions researchgate.net. This interaction is considered beneficial for the in vivo performance of metallodrugs, as albumin can transport and store Ru-compounds, and transferrin can facilitate their active transport into cells mdpi.com. Studies have shown that the binding of ruthenium complexes to HSA can even enhance their cytotoxicity towards human cancer cells mdpi.com.
Table 2: Protein Binding Characteristics of Ruthenium Complexes
| Protein | Binding Mechanism | Effect on Cytotoxicity | Reference |
| Human Serum Albumin (HSA) | Van der Waals forces, Hydrogen bonding | Enhances cytotoxicity | researchgate.netmdpi.com |
| Human Apo-transferrin (ATf) | Transport mechanism | Considered beneficial | mdpi.comscielo.org.mx |
Cellular Uptake and Subcellular Localization Mechanisms
The cellular uptake and subsequent subcellular localization of this compound complexes are critical determinants of their biological activity. Ruthenium complexes generally demonstrate efficient cellular uptake, which is a key advantage over platinum-based compounds researchgate.net.
Cellular uptake mechanisms for ruthenium complexes can vary. For some complexes, transporters within the cell membrane may contribute to their cell uptake whiterose.ac.uk. The lipophilicity of the complexes can also influence their uptake, though a direct correlation between hydrophobicity and cytotoxic activity is not always observed, suggesting other uptake mechanisms are at play whiterose.ac.uk.
Once internalized, ruthenium complexes can localize in various cellular compartments. For instance, some ruthenium complexes have shown a preference for accumulation in the nuclei of cancer cells, with nearly 90% accumulation observed within two hours of incubation for certain compounds nih.gov. This nuclear localization is significant as DNA is a primary target for many anticancer agents researchgate.nethardydiagnostics.com. Other studies indicate that while some ruthenium complexes may have a diffused distribution across cellular compartments, they might still show a slight preference for the nucleus nih.gov. For antibacterial Ru(II) complexes, direct imaging techniques like super-resolution nanoscopy and transmission electron microscopy have confirmed that bacterial DNA is an intracellular target for both Gram-negative and Gram-positive strains hardydiagnostics.comrsc.org. The ability of these complexes to be rapidly taken up by bacteria, even in a glucose-independent manner, highlights their potential as broad-spectrum antimicrobials rsc.org.
The specific subcellular localization can dictate the primary biological targets and, consequently, the therapeutic effects of the this compound complexes.
Structure Activity Relationship Sar Studies in Ruthenium Metronidazole Complex Design
Correlating Ligand Modifications with Reactivity and Catalytic Efficiency
Ligand modifications play a pivotal role in dictating the reactivity and catalytic efficiency of ruthenium-metronidazole complexes. Research has explored various types of chelating ligands and their impact on complex performance.
Studies on organometallic Ru(II) arene complexes, including those with N,N- (diamine), N,O- (e.g., amino acidate), or O,O- (e.g., beta-diketonate) chelating ligands, have shown that the choice of these ligands dramatically affects their activity fishersci.no. For instance, complexes with ethylenediamine (B42938) (en) and extended polycyclic arenes often exhibit higher activity against certain cancer cells fishersci.no. Conversely, complexes with polar substituents on the arene or bipyridyl derivatives tend to show reduced activity fishersci.no. The activity of O,O-chelated complexes is highly dependent on both the substituents and the arene fishersci.no. For ruthenium(II) mixed compounds with antiparasitic activity, O-O, N-O, and N-N auxiliary donor ligands have a crucial impact on electronic properties, allowing for modulation of antiparasitic activity fishersci.ca.
Diamine ligands are significant in Ru(II) arene complexes. Orthophenyldiamine-containing Ru(II) complexes and dimethyl-1,2-phenylenediamine-containing Ru(II) complexes have demonstrated anticancer activity fishersci.se. These complexes can undergo aqua/chloro exchange, forming aqua adducts that interact with N7-guanine units in DNA fishersci.se.
The incorporation of specific ligands like thiosemicarbazones and phosphines can modulate the properties of ruthenium complexes. For instance, novel ruthenium complexes featuring 5-nitrofuryl-containing thiosemicarbazones as bioactive ligands have shown promising amebicidal activity wikipedia.org. The inclusion of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), a hydrophilic phosphine (B1218219), in the coordination sphere has been shown to enhance the aqueous solubility of these compounds wikipedia.orgwikipedia.org. Ruthenium(II) complexes with organic amide ligands, including those derived from metronidazole (B1676534), have been synthesized and found to be efficient in the catalytic reduction of nitro-containing drugs like metronidazole to their amino derivatives fishersci.ca.
In the context of "Ru-Metro," novel analogues of metronidazole (MTZ), such as MTZH-1 and MTZH-2, have been designed and incorporated into ruthenium(II) polypyridyl complexes wikipedia.orgfishersci.fifishersci.fi. These complexes, acting as "photocages," are capable of releasing the bioactive nitroimidazole-based ligands upon light irradiation, which significantly increases their antibacterial activity, particularly under hypoxic conditions wikipedia.orgfishersci.fifishersci.fi. The chemical architectures of these MTZ derivatives also influence their interaction with bacterial resistance mechanisms fishersci.fi.
The arene ligand in half-sandwich Ru(II) complexes (e.g., p-cymene (B1678584), hexamethylbenzene, biphenyl) plays a crucial role as a hydrophobic component, contributing to cytotoxicity and stabilizing the Ru(II) oxidation state fishersci.se. The choice of arene can have a dramatic effect on reactivity . For example, certain p-cymene and bipyridine-based Ru(II) complexes exhibited selective cytotoxicity fishersci.se.
Table 1: Influence of Ligand Type on Ruthenium Complex Activity
| Ligand Type/Arene | Observed Impact on Activity/Property | Relevant Complexes/Context | Citations |
| Ethylenediamine (en) | Higher activity in Ru(II) arene complexes | [(η6-arene)Ru(en)Cl]Z type | fishersci.no |
| Bipyridyl derivatives | Reduced activity in Ru(II) arene complexes | [(η6-arene)Ru(bipy)Cl]Z type | fishersci.no |
| O,O-chelating ligands | Activity strongly dependent on substituents and arene | Ru(II) arene complexes | fishersci.no |
| Orthophenyldiamine (o-pda) | Anticancer activity against A2780 cells | Ru(II) aromatic diamine complexes | fishersci.se |
| 5-nitrofuryl thiosemicarbazones | Promising amebicidal activity; activity correlated with solubility, stability, lipophilicity | [RuCl2(HL)(HPTA)2]Cl2 complexes | wikipedia.orgwikipedia.org |
| 1,3,5-triaza-7-phosphaadamantane (PTA) | Modulates aqueous solubility of complexes | [RuCl2(HL)(HPTA)2]Cl2 complexes | wikipedia.orgwikipedia.org |
| Organic amide ligands | Efficient in catalytic reduction of nitro-containing drugs (e.g., metronidazole) | [RuH(CO)(PPh3)2(L2)] type | fishersci.ca |
| Metronidazole analogues (MTZH-1, MTZH-2) | Enable photo-triggered release of bioactive ligands, enhancing antibacterial activity under hypoxia | [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2), [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3) | wikipedia.orgfishersci.fifishersci.fi |
| p-Cymene | Contributes to cytotoxicity, stabilizes Ru(II) oxidation state, selective cytotoxicity | [(η6-p-cymene)Ru(XY)Cl]Z type | fishersci.se |
| Hexamethylbenzene (hmb) | Contributes to cytotoxicity, stabilizes Ru(II) oxidation state | [(η6-hmb)Ru(XY)Cl]Z type | |
| Aromatic N^N ligands | Influence transfer hydrogenation (TH) in reduction/oxidation processes | Ru(II) monocarbonyl complexes | americanelements.com |
Impact of Metal Center Oxidation State and Coordination Geometry on Chemical Activity
The oxidation state and coordination geometry of the ruthenium metal center are critical determinants of the complex's chemical activity. Ruthenium commonly exhibits biologically attainable oxidation states of Ru(II) and Ru(III) wikipedia.org. The nature of ligands and experimental conditions significantly influence the ruthenium complexes in different oxidation states fishersci.ca. For instance, N,N-donor ligands can stabilize the Ru(III) state, while a lack of ligand coordination may promote mixed Ru(III)/Ru(IV) complexes fishersci.ca.
Ruthenium complexes typically adopt an octahedral coordination geometry wikipedia.orgfishersci.cawikipedia.org. Organometallic Ru(II) arene complexes, often displaying a characteristic "piano-stool" geometry, are subject to hydrolysis of the Ru-X bond, generating an active Ru-OH2 species fishersci.no. This aqua/chloro exchange process is similar to that observed in cisplatin (B142131) fishersci.se. The increased lability of Ru(II)-Cl bonds, compared to Ru(III), suggests that Ru(II) may be the active form in biological systems, potentially favored in the lower oxygen and more acidic environment of tumors . Studies on ruthenium complexes interacting with proteins like lysozymes indicate that Ru(II) complexes form more stable adducts compared to Ru(III) wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ruthenium-Metronidazole Systems
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to predict the biological activity of compounds based on their molecular properties atamanchemicals.com. For ruthenium(II) mixed compounds with antiparasitic activity, SAR studies have shown that activity is strongly determined by the redox potential (E1/2) of the Ru(II)/Ru(III) couple and the calculated molar volume (V) of the complexes fishersci.ca. This indicates that both electronic and steric properties are crucial descriptors for activity fishersci.ca.
QSAR models have also been developed for metronidazole and its derivatives. For example, 3D-QSAR models, such as CoMFA and CoMSIA, have been applied to metronidazole-triazole-styryl hybrids to predict antiamoebic activity, identifying steric, hydrophobic, electrostatic, donor, and acceptor field effects as important factors atamanchemicals.com. These models can suggest new compounds with high predicted activities and provide insights into ligand-receptor interactions atamanchemicals.com. Similarly, QSAR analysis has been used to potentiate the metronidazole scaffold against drug resistance in Trichomonas vaginalis, reflecting the robustness of predictive ability in designing new potent analogues. The nitro group in metronidazole is essential for its anti-amoebic activity, undergoing reduction to a nitro radical anion atamanchemicals.com.
Table 2: Key Descriptors in QSAR for Ruthenium and Metronidazole Compounds
| Compound System | Key Descriptors Identified | Impact on Activity | Citations |
| Ruthenium(II) mixed compounds (antiparasitic) | Redox potential (E1/2 of RuII/RuIII), Molar volume (V) | Strongly determines antiparasitic activity | fishersci.ca |
| Metronidazole-triazole-styryl hybrids (antiamoebic) | Steric, Hydrophobic, Electrostatic, Donor, Acceptor fields | Predicts antiamoebic activity, informs ligand-receptor interactions | atamanchemicals.com |
| Metronidazole scaffold (antitrichomonas) | Structural features influencing potency against susceptible and resistant strains | Potentiates activity against drug resistance |
Rational Design Principles Derived from SAR for Enhanced Chemical Functionality
The insights gained from SAR studies are fundamental for the rational design of ruthenium-metronidazole complexes with enhanced chemical functionality. Rational design involves tailoring the complex's structure to achieve desired properties and mechanisms of action wikipedia.org.
One key principle is modulating the complex's solubility and stability in aqueous environments. The inclusion of hydrophilic ligands like PTA can improve water solubility, which is crucial for biological applications wikipedia.orgwikipedia.org. Furthermore, understanding hydrolysis rates and equilibrium percentages of aqua complexes is vital, as the mechanism of cytotoxic action for Ru(II) arenes often involves hydrolysis of the Ru-X bond to generate an active Ru-OH2 species .
A significant rational design strategy involves creating "photocages" using ruthenium(II) polypyridyl complexes. These complexes are designed to encapsulate bioactive ligands, such as metronidazole derivatives, and release them upon light irradiation wikipedia.orgfishersci.fifishersci.fi. This approach allows for selective drug activation by light, potentially overcoming limitations of therapies that rely on molecular oxygen wikipedia.orgfishersci.fi. The design of such photocages requires an optimal balance between the biological activity of the "caged" ligands, their capacity for light-triggered release from the ruthenium complex, and the permeation abilities of the intact ruthenium complexes into target cells fishersci.fi. This multi-faceted design aims to enhance the therapeutic index and combat issues like antimicrobial resistance fishersci.fi.
Influence of Aromaticity and Extended Polycyclic Arenes on Ruthenium Complex Activity
Aromaticity and the presence of extended polycyclic arenes significantly influence the activity of ruthenium complexes. The arene ligand in half-sandwich Ru(II) complexes serves as a hydrophobic component, which is important for increasing cytotoxicity and stabilizing the Ru(II) oxidation state fishersci.se.
Research on organometallic Ru(II) arene complexes has shown that those containing extended polycyclic arenes tend to be more active fishersci.nofishersci.se. For example, complexes with fused polycyclic hydrocarbons as the arene ligand exhibited enhanced activity against A2780 human ovarian cancer cells fishersci.no. The size and nature of the arene can thus directly impact the complex's biological efficacy.
Computational Chemistry Approaches to Ruthenium Metronidazole Systems
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental for elucidating the electronic structure and bonding characteristics of Ru-Metro systems, providing a detailed picture of electron distribution and orbital interactions.
Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the ground state properties and molecular orbitals of ruthenium complexes, including those incorporating metronidazole (B1676534) and its derivatives. DFT calculations are frequently employed to optimize molecular geometries, providing structural parameters that often show good agreement with experimental X-ray diffraction data. For instance, the optimized molecular structures of metronidazole and its derivatives obtained through DFT calculations have been found to align well with experimental findings nih.govunifi.it.
DFT is instrumental in analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In ruthenium polypyridyl complexes, DFT studies reveal that HOMOs are typically dπ-Ru(II)-type orbitals, while LUMOs are often delocalized over the coordinating ligands researchgate.netscirp.org. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a critical parameter derived from DFT, influencing a compound's reactivity, stability, and other quantum chemical properties like electrophilicity and chemical hardness researchgate.net.
For example, DFT calculations on metronidazole and its modified derivatives have provided insights into their molecular orbital properties, as shown in the table below researchgate.net:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Metronidazole (Met) | -7.7193 | -2.879 | 4.8403 |
| M1 | -7.7193 | -2.879 | 4.8403 |
| M3 | -6.2749 | -2.0966 | 4.1783 |
| M5 | -7.0513 | -2.38 | 4.6713 |
DFT also facilitates the understanding of electron exchange and magnetic properties in ruthenium systems. Spin-polarized DFT calculations, for instance, can illustrate high-spin configurations where electrons are distributed to result in paramagnetic properties, even in intrinsically non-magnetic solid-state systems where the gain in exchange energy can outweigh the loss in kinetic energy from electron delocalization nih.gov.
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure determination, albeit at a greater computational cost. For metronidazole, ab initio molecular dynamics (AIMD) studies have been employed to investigate its decomposition energies in the presence of water, providing fundamental insights into its stability in aqueous environments shd-pub.org.rs. Furthermore, ab initio calculations have been combined with structural examinations to predict the stability of drug release from polymeric matrices containing metronidazole, demonstrating their utility in assessing physical stability and screening excipients nih.gov. While specific high-level ab initio studies directly on this compound complexes are less frequently highlighted in the provided literature compared to DFT, the application of these methods to metronidazole itself and other metal complexes suggests their potential for achieving highly accurate electronic structure descriptions of this compound systems when required.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations are indispensable for exploring the dynamic behavior of this compound systems and their interactions with surrounding solvent molecules. These simulations provide a time-dependent view of molecular motion and intermolecular forces. For metronidazole, MD simulations have been used to characterize its interaction with water, including the quantification of intermolecular hydrogen bonding strength and solvation energy shd-pub.org.rsnih.gov. For example, the solvation energy of metronidazole in water, determined using the Solvation Model based on Density (SMD) model, has been reported as -69.2 kJ/mol shd-pub.org.rs. More sophisticated approaches, such as Car-Parrinello molecular dynamics simulations, have been applied to study the supramolecular structures of metronidazole in aqueous solutions, offering detailed insights into its behavior in a biologically relevant solvent dntb.gov.ua. Although direct MD studies explicitly focusing on the dynamic behavior and solvation effects of ruthenium-metronidazole complexes are not extensively detailed in the provided search results, the established utility of MD for understanding the ligand (metronidazole) itself and other metal complexes strongly indicates its applicability for investigating the dynamic properties and solvent interactions of this compound systems.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely employed to predict various spectroscopic parameters for ruthenium complexes, including those involving metronidazole. These predictions are crucial for interpreting experimental spectra and for the characterization of newly synthesized compounds. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly effective for this purpose. They can predict UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) vibrational frequencies scirp.orgmdpi.comresearchgate.net. For instance, calculated structural and thermodynamic properties of ruthenium-arene complexes, including their spectroscopic characteristics, have been shown to be consistent with experimental observations mdpi.com. TD-DFT is well-established for predicting light-driven processes in transition metal complexes, providing access to individual excited states, oscillator strengths, and electron densities, which are fundamental for understanding mechanisms such as electron or hole injection researchgate.net. The computational prediction of spectroscopic parameters serves as a valuable tool to support and validate experimental findings for ruthenium-metronidazole complexes researchgate.net.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the reaction mechanisms and identifying transition states involved in chemical processes, offering insights that are often difficult to obtain experimentally. For metronidazole, DFT has been successfully applied to investigate its degradation pathways. These studies have identified key reaction sites within the molecule, such as the nitro group (-NO2), alcohol group (-CH2OH), and the imidazole (B134444) ring acs.orgresearchgate.net. Computational analyses have revealed main degradation reactions, including the oxidation of the alcohol group and addition-elimination reactions on the imidazole ring that can lead to the replacement of the nitro group by hydroxyl radicals acs.orgresearchgate.net. The calculation of structures of intermediates, transition states, and free energy surfaces provides a detailed understanding of these elimination mechanisms, supplementing experimental knowledge acs.org. While these studies primarily focus on the degradation of metronidazole itself, the methodologies are directly transferable to modeling reactions involving this compound complexes, such as ligand substitution, activation mechanisms, or interactions with biological targets.
In Silico Screening and Virtual Ligand Design for Ruthenium-Metronidazole Analogues
In silico screening and virtual ligand design are advanced computational strategies that significantly accelerate the discovery and optimization of new drug candidates, including ruthenium-metronidazole analogues. These methods enable the efficient selection of promising compounds from vast chemical databases, substantially reducing the time and cost associated with traditional experimental screening mdpi.comcreative-biostructure.com.
Virtual screening approaches can be broadly categorized into target structure-based and ligand-based methods. Target structure-based virtual screening utilizes the known three-dimensional structure of a biological target. Molecular docking simulations are a core component, predicting how a ligand binds to the active site and evaluating the binding affinity through scoring functions creative-biostructure.comnih.gov. This allows for the identification of compounds with favorable binding modes. For instance, molecular docking studies have been performed for ruthenium(II) complexes to assess their bonding affinity towards specific protein targets, such as anaplastic lymphoma kinase (ALK), for cancer prevention nih.gov.
Ligand-based virtual screening, on the other hand, focuses on the structural and physicochemical properties of known active compounds. Techniques like 2D similarity searches are used to retrieve molecules from databases that are structurally analogous to reference compounds mdpi.comcreative-biostructure.combiosolveit.de. This approach is particularly useful when the target structure is unknown or for scaffold hopping.
The design of novel ruthenium-metronidazole analogues, such as photoresponsive antibacterial agents, exemplifies the application of computational design in creating compounds with tailored properties nih.govresearchgate.netnih.govacs.org. By leveraging these in silico methods, researchers can rationally design and prioritize the synthesis of this compound derivatives with enhanced efficacy and desired characteristics.
Catalytic Applications of Ruthenium Metronidazole Complexes
Homogeneous Catalysis by Ruthenium-Metronidazole Systems
Homogeneous catalysis, where the catalyst and reactants are in the same phase, benefits from the well-defined molecular structures of ruthenium-metronidazole complexes, allowing for precise control over reaction pathways and selectivity.
Catalytic Reduction of Nitro Compounds to Amino Derivatives
Ruthenium(II) complexes, including those incorporating organic amide ligands such as metronidazole (B1676534), have demonstrated efficiency in the catalytic reduction of nitro-containing drugs to their corresponding amino derivatives. For instance, hexacoordinated ruthenium(II) complexes, synthesized from precursors like [RuH₂(CO)(PPh₃)₃] and various amide proligands, have been shown to effectively reduce nitro groups in drugs like metronidazole and chloramphenicol. This catalytic reduction method, often employing a ruthenium(II) catalyst-glacial acetic acid system, offers a simpler and more economical alternative to existing reduction methods. The yields of these reduction products can be determined spectrophotometrically. mdpi.comwikipedia.orgscite.ai
Research findings indicate high efficiency in these reductions. For example, specific ruthenium complexes have been reported to achieve excellent yields in the reduction of nitrobenzene (B124822) to aniline (B41778) in the presence of NaBH₄.
Table 1: Catalytic Reduction of Nitro Compounds by Ruthenium(II) Complexes
| Catalyst Type | Substrate (Example) | Reducing Agent (Example) | Product (Example) | Yield (%) | Reference |
| Ru(II) complexes with organic amide ligands | Metronidazole | Glacial acetic acid | Amino derivative | Not specified | mdpi.comwikipedia.org |
| [RuCl(triazenide)(p-cymene)] complexes (e.g., complex 5) | Nitrobenzene | NaBH₄ | Aniline | 90-99 |
Applications in "Click Chemistry" (e.g., Azide-Alkyne Cycloaddition Reactions)
While ruthenium complexes, in general, are well-established catalysts for "click chemistry," particularly the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) which typically yields 1,5-disubstituted 1,2,3-triazoles, the specific role of "Ru-Metro" as a catalyst for general click reactions is not widely reported. Instead, metronidazole-containing ruthenium complexes are often products or components within click chemistry applications. researchgate.netorganic-chemistry.orgecust.edu.cnacs.orgchalmers.senih.gov
For example, a metronidazole "click" conjugate (compound 15) has been synthesized via a 1,3-dipolar cycloaddition reaction. This reaction involved an alkyne diruthenium intermediate and a metronidazole azide (B81097) derivative, catalyzed by copper sulfate (B86663) (CuSO₄) in the presence of sodium ascorbate, indicating a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rather than a Ru-catalyzed one. mdpi.com This highlights that metronidazole derivatives can be tethered to ruthenium-containing scaffolds through click chemistry, forming novel conjugates with potential biological activities. mdpi.comresearchgate.net Such ruthenium(II)–benzene (B151609) metronidazole complexes have been assessed for their potential as hypoxic cell cytotoxic agents. mdpi.com
Exploration of Hydrogenation and Transfer Hydrogenation Reactions
Ruthenium complexes are prominent catalysts in hydrogenation and transfer hydrogenation reactions. Water-soluble arene ruthenium complexes, for instance, can serve as catalysts or catalyst precursors for these reactions in aqueous solutions. rsc.org
Specific studies have explored the catalytic activity of ruthenium complexes in the transfer hydrogenation of ketones and aldehydes. For example, air-stable triazole-based ruthenium(II) complexes have demonstrated exceptional efficiency in these reactions, utilizing ethanol (B145695) as a sustainable hydrogen source under aerobic conditions. nih.gov While the direct involvement of the specific "this compound" complex ([(η⁶–C₆H₆)RuCl₂(metronidazole)]) as a catalyst in general hydrogenation or transfer hydrogenation is less explicitly detailed in the provided search results, ruthenium(II) polypyridyl complexes combined with metronidazole derivatives have been explored in the design of photoresponsive antibacterial agents, hinting at the broader catalytic potential of such combinations. acs.orgwikipedia.org
Heterogeneous Catalysis Involving Ruthenium-Metronidazole Species
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. While ruthenium catalysts are widely employed in heterogeneous systems, specific reports on "this compound" acting as a heterogeneous catalyst are less common in the provided literature.
Role of Support Materials (e.g., Alumina (B75360), Silica) in Catalytic Performance
Support materials play a crucial role in heterogeneous catalysis by providing a high surface area for catalyst dispersion, enhancing stability, and sometimes directly influencing catalytic activity. Common supports include activated carbon, alumina (Al₂O₃), and silica (B1680970) (SiO₂). organic-chemistry.org
Methanation of Carbon Dioxide (CO2) Utilizing Ruthenium Catalysts
Ruthenium catalysts are actively investigated for the methanation of carbon dioxide (CO₂), a process crucial for CO₂ utilization and the production of synthetic natural gas (methane). Dual Function Materials (DFMs) consisting of supported sodium carbonate in intimate contact with dispersed ruthenium on a high surface area carrier like alumina (Al₂O₃) have been explored for combining CO₂ capture and catalytic conversion to methane (B114726).
In these systems, the ruthenium component, in combination with hydrogen (H₂), catalytically hydrogenates both adsorbed CO₂ and bulk sodium carbonate, leading to methane formation. The favorable redox properties of ruthenium allow for the reduction of ruthenium oxides (RuOₓ), which may form during flue gas exposure, back to active ruthenium during the hydrogenation cycle, ensuring stable performance. Theoretical assessments have also elucidated the catalytic cycle of Ru-based electrocatalysts, such as [Ru(bpy)₂(CO)₂]²⁺, in the reduction of carbon dioxide to organic fuels like formic acid.
Photoactivity and Photochemical Mechanisms of Ruthenium Metronidazole Complexes
Design Principles for Photoresponsive Ruthenium-Metronidazole Agents
The design of photoresponsive ruthenium-metronidazole (Ru-Metro) agents centers on leveraging the unique photophysical properties of ruthenium(II) polypyridyl complexes (RPCs). These complexes are specifically engineered to function as "photocages," capable of encapsulating and then selectively releasing a bioactive ligand upon light exposure researchgate.netnih.govresearchgate.netnih.gov. This approach aims to overcome the limitations of traditional photodynamic therapy (PDT), which often relies on molecular oxygen, by enabling drug activation through oxygen-independent mechanisms, particularly relevant for treating anaerobic infections researchgate.netnih.gov.
Key design principles include:
Incorporation of Metronidazole (B1676534) Derivatives: Novel analogues of metronidazole (MTZ), such as MTZH-1 and MTZH-2, are synthesized and integrated into the ruthenium complex structure. The Ru(II)-imidazolate coordination of these MTZ derivatives is fundamental to their function as promising photocages researchgate.netnih.govresearchgate.netnih.govacs.org.
Strain-Inducing Ligands: To facilitate efficient ligand dissociation upon photoexcitation, strain-inducing substituents are strategically incorporated into the ruthenium(II) scaffold. For instance, the presence of bulky methyl groups in 2,9-dimethyl-1,10-phenanthroline (dmp) within complexes like [Ru(tpy)(dmp)(MTZ-1)]PF₆ (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]PF₆ (Ru3) lowers the energy of the dissociative metal-centered (³MC) states. This structural strain promotes the thermal population of these states, thereby enhancing the selective photoejection of the monodentate imidazole-based ligand nih.govacs.org.
Light-Induced Reactivity and Activation Mechanisms
The photoactivity of this compound complexes is initiated by the absorption of visible light, leading to distinct changes in their electronic absorption spectra, indicative of photoejection processes nih.gov. The primary activation mechanism involves the population of specific excited states within the ruthenium complex.
The general pathway for light-induced reactivity in these complexes typically involves:
Light Absorption and Intersystem Crossing: Upon irradiation with visible light, the complex absorbs photons, promoting an electron from a metal d orbital to a ligand π* orbital, forming a metal-to-ligand charge transfer (MLCT) excited state. Rapid intersystem crossing then leads to the formation of a long-lived triplet metal-to-ligand charge transfer (³MLCT) state researchgate.net.
Population of Dissociative States: From the ³MLCT state, internal conversion to a dissociative triplet metal-centered (³MC) state occurs. This ³MC state possesses antibonding character between the ruthenium center and certain ligands, making ligand dissociation energetically favorable nih.govacs.orgresearchgate.netresearchgate.net. Notably, some research suggests that ligand photodissociation in certain Ru(II) complexes can occur directly from the ³MLCT state, a deviation from the conventionally accepted mechanism involving a ³LF (ligand field) state researchgate.netnsf.gov.
Ligand Photorelease: The population of the dissociative ³MC state leads to the cleavage of the Ru-ligand bond, resulting in the photorelease of the bioactive metronidazole derivative. For this compound complexes, the selective release of 5-nitroimidazole-based ligands is the critical step, as these free ligands are responsible for the subsequent therapeutic effects, particularly their potent phototoxicities under hypoxic conditions researchgate.netnih.govnih.govacs.org.
Oxygen-Independent Activation: A significant advantage of this mechanism is its ability to operate independently of molecular oxygen, which is crucial for applications in oxygen-deficient environments, such as anaerobic bacterial infections nih.govacs.org.
Photoinduced Ligand Dissociation and Exchange
Photoinduced ligand dissociation is the cornerstone of the therapeutic action of this compound complexes. Studies on complexes like Ru2 and Ru3 have demonstrated their ability to efficiently release metronidazole derivatives upon light irradiation nih.govacs.org. This process is meticulously monitored using techniques such as UV-vis spectroscopy and high-performance liquid chromatography (HPLC) in various solvents, including acetonitrile (B52724) and aqueous solutions (e.g., PBS buffer at pH 7.4) nih.gov.
Key findings regarding ligand dissociation include:
Selective Release: Research confirms the selective photoejection of the monodentate imidazole (B134444) ligand, with no evidence of dissociation of the ancillary polypyridyl ligands (e.g., terpyridine (tpy) or 2,9-dimethyl-1,10-phenanthroline (dmp)) acs.org. This selectivity is vital for maintaining the structural integrity of the ruthenium scaffold while activating the desired therapeutic agent.
Formation of Aqua Complexes: Upon dissociation of the original ligand, solvent molecules, typically water, can coordinate to the vacant site on the ruthenium center, forming corresponding aqua complexes. This substitution is often accompanied by characteristic shifts in the metal-to-ligand charge transfer (MLCT) absorption band in UV-vis spectra researchgate.netacs.org.
Photoredox Catalysis Cycles and Electron Transfer Dynamics
While the primary mode of action for this compound complexes is the photoinduced release of a bioactive ligand, it is important to contextualize this within the broader framework of ruthenium(II) polypyridyl complexes, which are well-established visible light photocatalysts known for their involvement in photoredox catalysis nih.govrsc.org. These complexes can engage in single-electron-transfer (SET) processes upon photoexcitation, where their long-lived excited states act as potent single-electron oxidants or reductants nih.govdiva-portal.org.
For this compound complexes specifically, the key electron transfer dynamics are primarily associated with the bioactivation of the photoreleased metronidazole derivatives rather than direct photoredox catalysis by the intact this compound complex itself. The 5-nitroimidazole-based ligands, once liberated by light, undergo intracellular bioactivation. This process involves the reduction of their nitro group to toxic radical species, which is an electron transfer event, and is particularly effective under low-oxygen (hypoxic) conditions nih.govnih.govacs.orgunifi.it. This mechanism is crucial for their efficacy against anaerobic bacteria, as it bypasses the oxygen dependency often seen in other photoactivated therapies.
Mechanistic studies of photoredox catalysis often rely on luminescence quenching, redox potentials, and bond-dissociation energy values to elucidate catalytic cycles and intermediate species rsc.org. While the this compound complex acts as a light-activated prodrug delivery system, the subsequent cytotoxic action of the released ligand involves a series of electron transfer steps leading to the formation of reactive species.
Wavelength Dependence of Photoactivity and Quantum Efficiency Studies
The photoactivity of this compound complexes is critically dependent on the wavelength of light used for irradiation, as well as the quantum efficiency of the ligand dissociation process. Quantum yield (Φ) is a key metric that quantifies the efficiency of a photochemical reaction, representing the number of photochemical events per photon absorbed.
Wavelength Specificity: Studies on Ru2 and Ru3 have primarily utilized blue light-emitting diodes (LEDs) with a maximum emission at 434 nm for irradiation nih.govacs.org. This wavelength effectively triggers the photoejection of metronidazole derivatives. The absorption characteristics of the ruthenium complexes dictate the optimal wavelengths for their photoactivation.
Quantum Yield Determination: The quantum yields for the photodissociation of MTZ derivatives from Ru2 and Ru3 (Φ₄₃₄ values) have been determined in both acetonitrile and aqueous solutions. UV-vis spectroscopy and HPLC analysis are employed for these measurements nih.govacs.org.
Challenges in Aqueous Media: In aqueous environments, the determination of Φ₄₃₄ values by UV-vis spectroscopy can be challenging due to the spectral overlap between the absorption maxima of the starting ruthenium compounds and their aqua-photoproducts (e.g., [Ru(tpy)(dmp)(H₂O)]²⁺, which absorbs around 480–490 nm). The broader absorption profiles of Ru2 and Ru3 in water further complicate accurate UV-vis measurements, making HPLC analysis a more reliable method for determining quantum yields in such conditions nih.govacs.org.
Reported Quantum Yields: The efficiency of ligand dissociation can vary significantly among different ruthenium complexes. For instance, some Ru(II) complexes exhibit quantum yields for ligand dissociation upon 450 nm irradiation that are influenced by the energy barrier for populating a dissociative ³LF state from the ³MLCT excited state nsf.gov. While specific Φ₄₃₄ values for Ru2 and Ru3 in water are not explicitly detailed as a table in the provided snippets, the methodology for their determination is highlighted. For other Ru(II) complexes, quantum yields for pyridine (B92270) photodissociation can range from very low (e.g., < 0.0001) to significantly higher values (e.g., 0.16(1) for specific complexes) acs.org.
Photostability and Photoreactivity under Varied Environmental Conditions
The photostability and photoreactivity of this compound complexes are significantly influenced by the surrounding environmental conditions, which is crucial for their practical application.
Dark Stability: this compound complexes, such as Ru1, Ru2, and Ru3, exhibit remarkable stability under dark conditions, indicating that they function effectively as prodrugs that remain inert until light activation nih.govacs.org. This inherent stability in the absence of light is a critical safety feature, minimizing off-target effects.
Hypoxic vs. Aerobic Conditions: A key advantage of this compound complexes, particularly in the context of antibacterial applications, is their demonstrated effectiveness under hypoxic (low-oxygen, <1% O₂) conditions researchgate.netnih.govnih.govacs.org. Unlike oxygen-dependent photodynamic therapy (PDT), the photorelease mechanism of this compound allows for potent antimicrobial activity even in anaerobic environments, which are characteristic of many bacterial infections nih.govacs.org. Under aerobic conditions, some this compound compounds show only modest phototoxicities, while a dramatically different and sharp dose-dependent activity is observed under anaerobiosis nih.govacs.org. For example, Ru3 showed a substantial reduction in cell growth under anaerobic conditions, comparable to the clinical drug metronidazole itself nih.govacs.org.
Ligand Coordination and Photostability: The specific Ru(II)-N-coordination of nitroimidazole-containing ligands plays a role in tuning both the thermal stability and photoreactivity of these complexes, optimizing their performance as photocages nih.gov. Maintaining low-light conditions during the synthesis of these ruthenium compounds is also critical to prevent premature photodecomposition nih.gov.
Table 1: Representative Quantum Yields for Ligand Photodissociation
| Complex Type (Example) | Irradiating Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| Ru(II)-Metronidazole (Ru2, Ru3) | 434 | Acetonitrile | Determined (value not explicitly provided in snippets) | nih.govacs.org |
| Ru(II)-Metronidazole (Ru2, Ru3) | 434 | Water (PBS) | Determined (value not explicitly provided in snippets) | nih.govacs.org |
| [Ru(tpy)(Me₂bpy)(py)]²⁺ | 500 | CH₃CN | 0.16(1) | acs.org |
| [Ru(tpy)(biq)(py)]²⁺ | 500 | CH₃CN | 0.033(1) | acs.org |
| [Ru(tpy)(bpy)(py)]²⁺ | 500 | CH₃CN | < 0.0001 | acs.org |
| Ru(II) complexes (1-11) | 450 | - | Increases with energy barrier to ³LF state | nsf.gov |
| [Ru(tpy)(Me₂dppn)(py)]²⁺ | 500 | CH₃CN | 0.053(1) | researchgate.net |
| Ru(II) complexes (1-5) | ≥ 395 | Water | 0.026(2) - 0.076(2) | researchgate.net |
Note: Specific quantum yield values for Ru2 and Ru3 in acetonitrile and water were determined but not explicitly stated in the provided search snippets, only the method of determination.
Ruthenium-metronidazole complexes represent a significant advancement in photoactivated chemotherapy, particularly for addressing challenges in hypoxic environments. Their rational design as "photocages" allows for the precise and light-controlled release of bioactive metronidazole derivatives. The underlying photochemical mechanisms, involving the population of dissociative excited states and subsequent ligand dissociation, are crucial for their therapeutic efficacy. Furthermore, their remarkable stability in the dark coupled with their potent photoreactivity under specific wavelengths and, importantly, under low-oxygen conditions, underscores their potential as highly selective and effective antimicrobial agents. Continued research into the nuanced interplay of their structural parameters, photophysical properties, and environmental responses will further refine the design of next-generation this compound agents for various biomedical applications.
Future Directions and Emerging Research Themes in Ruthenium Metronidazole Chemistry
Exploration of Novel Ligand Architectures for Tunable Reactivity
A significant emphasis in ruthenium-metronidazole chemistry is placed on designing and synthesizing novel ligand architectures to precisely control and tune the reactivity of the resulting complexes. This involves modifying the metronidazole (B1676534) ligand itself or introducing a variety of ancillary ligands to modulate the complex's stability, solubility, cellular uptake, and mechanism of action.
Recent advancements highlight the incorporation of metronidazole derivatives, such as MTZH-1 and MTZH-2 (analogues where metronidazole is coupled with 1H-imidazole-5-carboxylic acid or urocanic acid), into ruthenium(II) polypyridyl complexes. fishersci.iefishersci.be These novel ruthenium(II) photocages, exemplified by compounds like [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3), demonstrate promising photoactivated antibacterial activity, particularly under hypoxic conditions. fishersci.iewikipedia.org This approach leverages the ability of light to trigger the release of bioactive metronidazole derivatives, offering spatiotemporal control over drug activation. fishersci.iefishersci.befishersci.com
Further exploration in this area will likely involve:
Rational Design of Ligands : Employing computational chemistry and structure-activity relationship (SAR) studies to predict and synthesize ligands that confer specific properties, such as enhanced targeting capabilities for particular cell types or organelles.
Multifunctional Ligands : Developing ligands that not only bind to ruthenium but also possess inherent biological activity or serve as delivery vehicles for other therapeutic agents.
Dynamic Covalent Chemistry : Investigating reversible ligand binding to enable on-demand activation or deactivation of the ruthenium-metronidazole complex in response to specific biological cues.
This ongoing research into diverse ligand sets aims to optimize the therapeutic profile of Ru-Metro compounds, moving towards more selective and potent agents.
Integration of Ruthenium-Metronidazole Complexes into Advanced Materials Science
The integration of ruthenium-metronidazole complexes into advanced materials represents an emerging research theme, aiming to leverage the properties of these compounds within a broader functional context. This interdisciplinary approach can lead to the development of novel hybrid materials with enhanced or entirely new functionalities.
Current research has shown the potential for incorporating metronidazole derivatives into material systems, such as the synthesis of silver nanoparticles capped with metronidazolium-based ionic liquids, which exhibit antibacterial efficiency. wikipedia.org While not directly ruthenium-metronidazole complexes, this demonstrates the feasibility of integrating metronidazole into advanced material architectures. Furthermore, the broader field of ruthenium catalysis, including ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), has found applications in polymer synthesis and the construction of electronic devices, suggesting avenues for this compound integration. wikipedia.org The use of ruthenium-doped titanate nanowires for the elimination of metronidazole from wastewater also highlights the potential of ruthenium in material science applications related to environmental remediation. flybase.org
Future directions in this domain include:
Smart Drug Delivery Systems : Encapsulating or covalently linking this compound complexes within nanoparticles, hydrogels, or other biomaterials for controlled and targeted release, potentially responding to specific physiological triggers (e.g., pH, redox potential, light).
Antimicrobial Coatings and Surfaces : Developing materials incorporating this compound complexes to create self-sterilizing surfaces for medical devices, implants, or hospital environments, thereby combating antimicrobial resistance.
Biosensors and Diagnostics : Utilizing the unique optical and electrochemical properties of ruthenium complexes, potentially combined with metronidazole's biological recognition, to design advanced biosensors for detecting pathogens or biomarkers.
This integration promises to expand the utility of this compound beyond traditional pharmaceutical formulations, offering innovative solutions in various technological and biomedical fields.
Development of Advanced In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
A comprehensive understanding of the mechanisms by which ruthenium-metronidazole complexes interact with biological targets is crucial for rational drug design and optimization. The development and application of advanced in situ and operando spectroscopic techniques are paramount to achieve this detailed mechanistic elucidation. These techniques allow for real-time monitoring of chemical processes under relevant physiological conditions. fishersci.ca
Existing research in ruthenium chemistry broadly utilizes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, Raman spectroscopy, and X-ray diffraction for mechanistic and theoretical studies. wikipedia.orgwikipedia.orgamericanelements.com Density Functional Theory (DFT) calculations are also frequently employed to complement experimental findings and provide insights into reaction pathways and electronic structures. atamanchemicals.comwikipedia.org The ability to track structural evolution and reaction processes simultaneously is a key challenge that advanced spectroscopic methods aim to address. atamankimya.com
Future research will focus on:
Real-time Monitoring in Biological Environments : Adapting and refining spectroscopic techniques to directly observe the interaction of this compound complexes with cellular components (e.g., DNA, proteins, membranes) within living cells or tissues. This includes advanced NMR techniques for hyperpolarization to enhance signal detection in aqueous media. americanelements.com
High-Resolution Structural Characterization : Utilizing cryo-electron microscopy (cryo-EM) and advanced X-ray crystallography to obtain high-resolution structures of this compound complexes bound to their biological targets, providing atomic-level insights into their modes of action.
Multimodal Spectroscopic Platforms : Integrating various spectroscopic techniques (e.g., combining Raman with fluorescence or mass spectrometry) to gain a more holistic and complementary understanding of complex biological interactions.
These advancements will provide unprecedented insights into the precise molecular events governing the activity of this compound complexes, accelerating the development of more effective and targeted therapeutic agents.
Interdisciplinary Collaborations for Holistic Understanding of Complex Behavior
The complexity of ruthenium-metronidazole chemistry, particularly in its biological applications, necessitates robust interdisciplinary collaborations. A holistic understanding of the synthesis, characterization, and biological behavior of these complexes requires the synergistic efforts of researchers from diverse scientific backgrounds.
The development of new metal-based drugs, including this compound complexes, inherently involves a multidisciplinary effort, encompassing chemistry, biology, pharmacology, and materials science. fishersci.befishersci.co.uk Such collaborations are essential for bridging the gap between fundamental chemical discoveries and their translation into clinical applications. For instance, the design of photoresponsive antibacterial agents combining ruthenium(II) polypyridyl complexes with metronidazole derivatives has involved chemists and biologists working together to understand both the chemical photophysics and the biological efficacy under different oxygen conditions. fishersci.iefishersci.com
Future efforts will emphasize:
Integrated Research Consortia : Establishing and strengthening collaborative networks between synthetic inorganic chemists, computational chemists, molecular biologists, pharmacologists, and clinicians to facilitate a seamless transition from compound discovery to preclinical and clinical evaluation.
Data Sharing and Open Science Initiatives : Promoting the sharing of experimental data, computational models, and research findings across disciplines to accelerate discovery and minimize redundant efforts.
Training and Education : Fostering new generations of scientists with interdisciplinary expertise, capable of navigating the complexities at the interface of inorganic chemistry and biological systems.
These collaborative frameworks are critical for overcoming the inherent challenges in developing novel metal-based therapeutics and for fully realizing the potential of ruthenium-metronidazole chemistry.
Q & A
Q. What ethical frameworks govern this compound’s use in genetically modified biohybrid systems?
- Methodological Answer : Conduct risk assessments under ISO 31000 guidelines, focusing on horizontal gene transfer potential. Engage ethicists and policymakers early via Delphi surveys to align lab protocols with biosecurity regulations (e.g., Cartagena Protocol) .
Key Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
